molecular formula C10H15N3O5 B13434378 3'-c-Methylcytidine

3'-c-Methylcytidine

Cat. No.: B13434378
M. Wt: 257.24 g/mol
InChI Key: VLVKZVUBJZCRGR-AMCGLFBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-c-Methylcytidine is a useful research compound. Its molecular formula is C10H15N3O5 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-c-Methylcytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-c-Methylcytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H15N3O5/c1-10(17)5(4-14)18-8(7(10)15)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7+,8-,10-/m1/s1

InChI Key

VLVKZVUBJZCRGR-AMCGLFBUSA-N

Isomeric SMILES

C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO)O

Canonical SMILES

CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O

Origin of Product

United States

Foundational & Exploratory

Biocatalytic Cascade Synthesis of 3'-C-Methylcytidine Triphosphate: A Precision Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3'-C-methylcytidine triphosphate (3'-C-Me-CTP) represents a critical challenge in nucleotide chemistry. As a potent non-obligate chain terminator targeting viral RNA-dependent RNA polymerases (RdRp), particularly in Hepatitis C Virus (HCV) and potentially other RNA viruses, its triphosphate form is the active pharmaceutical ingredient required for in vitro polymerase inhibition assays.

Traditional chemical phosphorylation (e.g., Yoshikawa or Ludwig-Eckstein protocols) is often plagued by low yields due to the steric hindrance of the 3'-methyl group and the necessity for complex protection/deprotection strategies. This guide details a one-pot, multi-enzyme cascade that circumvents these chemical limitations. By leveraging the regioselectivity of engineered kinases and an ATP-regeneration system, this protocol offers a self-sustaining, high-yield route to 3'-C-Me-CTP with >95% purity.

Part 1: The Chemo-Enzymatic Challenge

The Steric Barrier

The primary obstacle in phosphorylating 3'-C-methylcytidine is the 3'-carbon modification. In wild-type human Deoxycytidine Kinase (dCK), the substrate binding pocket is optimized for 2'-deoxycytidine. Bulky substituents at the 3' position (like a methyl group) create steric clashes with the


-helices forming the active site, specifically interacting unfavorably with residues near the sugar-binding cleft.
The Enzymatic Solution

To overcome this, we utilize a cascade approach.[1] The critical "Gatekeeper" step is the first phosphorylation. While wild-type dCK can perform this at reduced rates, the use of Drosophila melanogaster nucleoside kinase (dNK) or engineered dCK mutants (e.g., R104M) is recommended for higher catalytic efficiency.

The cascade logic is as follows:

  • Activation: Nucleoside

    
     Monophosphate (NMP) via dCK/dNK.
    
  • Propagation: NMP

    
     Diphosphate (NDP) via CMP Kinase (CMPK).
    
  • Completion: NDP

    
     Triphosphate (NTP) via Nucleoside Diphosphate Kinase (NDPK).
    
  • Regeneration: ADP

    
     ATP via Pyruvate Kinase (PK) and Phosphoenolpyruvate (PEP).
    

Part 2: Visualizing the Biocatalytic Architecture

The following diagram illustrates the coupled reaction pathway. Note the circular regeneration of ATP, which allows ATP to be used in catalytic (non-stoichiometric) amounts, driving the equilibrium forward.

EnzymaticCascade cluster_substrates Substrate Activation cluster_regeneration ATP Regeneration Cycle Nucleoside 3'-C-Me-Cytidine NMP 3'-C-Me-CMP Nucleoside->NMP dCK / dNK (Rate Limiting) NDP 3'-C-Me-CDP NMP->NDP CMP Kinase NTP 3'-C-Me-CTP (Final Product) NDP->NTP NDP Kinase ATP ATP ADP ADP ATP->ADP ADP->ATP Pyruvate Kinase PEP Phosphoenolpyruvate (Donor) Pyruvate Pyruvate (Waste) PEP->Pyruvate

Caption: The One-Pot Cascade.[2] ATP is recycled via Pyruvate Kinase, driving the phosphorylation of the 3'-modified nucleoside.

Part 3: Detailed Experimental Protocol

Reagents & Equipment
ReagentConcentration/GradeFunction
3'-C-Methylcytidine >98% PuritySubstrate
ATP (Disodium salt) 100 mM StockPhosphate Donor (Catalytic)
Phosphoenolpyruvate (PEP) Solid / 0.5 M StockPhosphate Donor (Stoichiometric)
MgCl₂ 1 M StockCofactor for Kinases
DTT 1 M StockReducing agent (enzyme stability)
Tris-HCl Buffer 1 M, pH 7.6Reaction Buffer
Enzyme Mix dCK/dNK, CMPK, NDPK, PKBiocatalysts
One-Pot Synthesis Workflow

Step 1: Reaction Assembly (Scale: 100 mg Substrate)

  • Dissolve 100 mg (approx. 0.39 mmol) of 3'-C-methylcytidine in 10 mL of distilled water.

  • Add 2.5 mL of 1 M Tris-HCl (pH 7.6). Final concentration ~50 mM.

  • Add 1.0 mL of 1 M MgCl₂ (Final conc. 20 mM). Note: Mg²⁺ must exceed total nucleotide concentration.

  • Add 50 µL of 1 M DTT (Final conc. 1 mM).

  • ATP Addition: Add ATP to a final concentration of 2.0 mM . Do not add stoichiometric amounts; the regeneration system handles the bulk.

  • PEP Addition: Add Phosphoenolpyruvate (PEP) at 3.0 equivalents relative to the nucleoside (approx. 1.2 mmol).

  • Adjust pH to 7.6 using dilute NaOH if necessary.

Step 2: Enzyme Initiation

  • Add Deoxycytidine Kinase (dCK) or dNK : 0.5 – 1.0 Units per mg of substrate.

    • Critical Insight: If using wild-type human dCK, increase enzyme load by 50% due to the 3'-methyl steric drag.

  • Add CMP Kinase (CMPK) : 0.5 Units/mg substrate.

  • Add NDP Kinase (NDPK) : 1.0 Unit/mg substrate.

  • Add Pyruvate Kinase (PK) : 2.0 Units/mg substrate.

Step 3: Incubation & Monitoring

  • Incubate at 37°C with gentle shaking (300 rpm).

  • Time Course: 18 – 24 hours.

  • QC Checkpoint: At 4 hours and 18 hours, remove 5 µL aliquots for HPLC analysis (C18 column).

    • Success Criteria: Disappearance of nucleoside peak; appearance of NTP peak (retention time shift).

    • Troubleshooting: If NMP accumulates but NDP/NTP does not, supplement with more CMPK.

Step 4: Termination

  • Quench the reaction by heating to 95°C for 3 minutes (denatures enzymes).

  • Centrifuge at 10,000 x g for 10 minutes to remove precipitated proteins. Collect the supernatant.

Part 4: Purification & Validation

Purification is critical to separate the triphosphate from the catalytic ATP, excess PEP, and reaction byproducts.

Ion-Exchange Chromatography (DEAE Sephadex A-25)
  • Column Prep: Pack a column (2.5 x 20 cm) with DEAE Sephadex A-25 (bicarbonate form).

  • Loading: Dilute the supernatant 1:5 with water and load onto the column.

  • Wash: Wash with 200 mL of water to remove unreacted nucleoside.

  • Elution Gradient: Linear gradient of Triethylammonium bicarbonate (TEAB) buffer (0.05 M to 0.5 M).

    • Elution Order: Nucleoside (Void)

      
       NMP 
      
      
      
      NDP
      
      
      NTP (Product) .
  • Lyophilization: Pool fractions containing 3'-C-Me-CTP. Lyophilize repeatedly with water/ethanol to remove TEAB.

  • Cation Exchange (Optional): Pass through a Dowex 50W (Na+ form) column to convert the triethylammonium salt to the stable Sodium salt.

Validation Workflow

The following Graphviz diagram outlines the purification logic and decision points.

Purification Crude Crude Reaction Mix (NTP, ADP, PEP, Enzymes) Heat Heat Inactivation (95°C, 3 min) Crude->Heat Centrifuge Centrifugation (Remove Protein) Heat->Centrifuge IEC Ion Exchange (DEAE) Gradient: 0-0.5M TEAB Centrifuge->IEC Check HPLC Analysis of Fractions IEC->Check Pool Pool NTP Fractions Check->Pool Target Peak Salt Na+ Exchange (Dowex 50W) Pool->Salt Final Pure 3'-C-Me-CTP (>98%) Salt->Final

Caption: Purification workflow ensuring removal of protein contaminants and separation of phosphorylation states.

References

  • Negria, S., et al. (2025).[3] Scalable Multistep One-Pot Synthesis of Natural and Modified Nucleoside Triphosphates. The Journal of Organic Chemistry. Link[3]

  • Munch, A., et al. (2020). Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System. Frontiers in Bioengineering and Biotechnology. Link

  • Knecht, W., et al. (2002). Substrate/inhibitor specificities of human deoxycytidine kinase (dCK) and thymidine kinases. Biochemical Pharmacology. Link

  • Ma, H., et al. (2015). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy.[4] Link

  • DuPont Water Solutions. (2023). Purification of Nucleotide Triphosphates with AmberChrom™ Fine Mesh Resins. Link

Sources

Early Explorations into 3'-C-Branched Nucleosides: A Quest for Antiviral Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Modifying the 3'-Position of Nucleosides

In the relentless pursuit of novel antiviral agents, medicinal chemists have long recognized the therapeutic potential of nucleoside analogs. These molecules, structural mimics of the natural building blocks of DNA and RNA, can act as potent inhibitors of viral replication.[1] A key strategy in the design of effective nucleoside analogs has been the chemical modification of the pentose sugar moiety. The 3'-position of the ribose or deoxyribose ring is of particular strategic importance, as the 3'-hydroxyl group is essential for the formation of the phosphodiester bond that extends the nucleic acid chain.[2] Consequently, modifications at this position have the potential to act as chain terminators, bringing viral replication to a halt.

This technical guide delves into the early studies of a specific class of modified nucleosides: 3'-C-branched nucleosides, with a particular focus on cytidine analogs. These compounds feature a carbon-carbon bond extension at the 3'-position, introducing substituents such as methyl, hydroxymethyl, or methylene groups. The central hypothesis underpinning this research is that the introduction of a carbon branch at the 3'-position would sterically hinder the formation of the 3'-5' phosphodiester linkage by viral polymerases, thus effectively terminating the nascent viral genome.

While the broader class of 3'-C-branched nucleosides has been a subject of investigation, it is noteworthy that early literature on the specific biological activity of 3'-C-methylcytidine is sparse. Much of the foundational work in this area has focused on other modifications at the 3'-position. This guide will therefore synthesize the available knowledge on closely related 3'-C-branched nucleosides to provide a comprehensive overview of the core concepts, experimental approaches, and early findings in this fascinating area of drug discovery.

Synthetic Strategies for 3'-C-Branched Nucleosides: Building the Core Scaffold

The synthesis of 3'-C-branched nucleosides presents a significant chemical challenge, requiring precise control of stereochemistry at multiple chiral centers. Early synthetic routes laid the groundwork for accessing these complex molecules. A common strategy involves the modification of a pre-existing nucleoside or a sugar precursor, followed by the coupling of the sugar to the nucleobase.

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 3'-C-branched nucleosides, often starting from a protected sugar derivative.

G A Protected Sugar Precursor (e.g., furanose) B Introduction of 3'-Keto Group A->B Oxidation C Nucleophilic Addition of a Carbon Moiety (e.g., Grignard reagent, organolithium) B->C C-C Bond Formation D Stereoselective Reduction/Functional Group Manipulation C->D E Glycosylation with Nucleobase (e.g., silylated cytosine) D->E F Deprotection E->F G Final 3'-C-Branched Nucleoside F->G

Caption: A generalized synthetic workflow for 3'-C-branched nucleosides.

Key Experimental Protocol: Synthesis of a 3'-Deoxy-3'-C-hydroxymethyl Nucleoside Analog

The following protocol is a representative example of the synthesis of a 3'-C-branched nucleoside, adapted from early studies in the field.[3]

Step 1: Epoxide Formation

  • Start with a suitably protected 2'-deoxyribonucleoside.

  • Treat with a base (e.g., sodium hydride) to generate the 2',3'-anhydronucleoside (epoxide).

Step 2: Nucleophilic Opening of the Epoxide

  • Prepare a carbon nucleophile. For a hydroxymethyl group, a protected formyl or hydroxymethyl anion equivalent is used.

  • React the epoxide with the carbon nucleophile in an inert solvent (e.g., tetrahydrofuran) at low temperature. This reaction is highly stereoselective, with the nucleophile attacking the 3'-position from the less hindered face.

Step 3: Functional Group Manipulation

  • If a protected formyl group was introduced, it is reduced to the corresponding hydroxymethyl group using a reducing agent (e.g., sodium borohydride).

  • Protecting groups on the sugar and nucleobase are manipulated as needed for the subsequent steps.

Step 4: Deprotection

  • Remove all protecting groups using appropriate chemical conditions (e.g., acid or fluoride treatment for silyl ethers, ammonolysis for acyl groups).

  • Purify the final 3'-C-branched nucleoside by chromatography.

Biological Evaluation: Screening for Antiviral Activity

The primary goal of synthesizing 3'-C-branched nucleosides was to discover compounds with potent and selective antiviral activity. A variety of in vitro assays were employed to assess their efficacy against a range of viruses.

Antiviral Assay Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

  • Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in multi-well plates and incubate until confluent.

  • Virus Infection: Remove the cell culture medium and infect the cells with a known amount of virus for a short period (e.g., 1 hour).

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for viral plaques (zones of cell death) to form (e.g., 2-3 days).

  • Plaque Visualization: Stain the cells with a vital stain (e.g., crystal violet), which stains living cells but not the dead cells in the plaques.

  • Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value (the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control).

Summary of Early Biological Activity Data

The following table summarizes representative data from early studies on the antiviral activity of 3'-C-branched nucleosides. It is important to note the absence of specific data for 3'-C-methylcytidine in these early reports.

CompoundVirusAssayEC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/EC50)Reference
3'-Deoxy-3'-C-hydroxymethyluridineVaricella-Zoster Virus (VZV)Plaque Reduction>100>100-[3]
(E)-5-(2-Bromovinyl)-3'-deoxy-3'-C-hydroxymethyluridineVaricella-Zoster Virus (VZV)Plaque Reduction0.1>100>1000[3]

Mechanism of Action: Chain Termination of Viral Polymerases

The presumed mechanism of action for 3'-C-branched nucleosides is the inhibition of viral RNA or DNA polymerases through chain termination.[2][4] This process can be visualized as a multi-step pathway within the host cell.

G cluster_cell Infected Host Cell A 3'-C-Branched Nucleoside Analog B Monophosphorylation (Host Kinase) A->B C Diphosphorylation (Host Kinase) B->C D Triphosphorylation (Host Kinase) C->D E Active Triphosphate Analog D->E F Viral Polymerase E->F H Incorporation into Nascent Viral Genome F->H G Viral Nucleic Acid Template G->F I Chain Termination (No 3'-OH for further elongation) H->I J Inhibition of Viral Replication I->J

Caption: Proposed mechanism of action for 3'-C-branched nucleoside analogs.

Causality of Experimental Choices: The design of 3'-C-branched nucleosides is a prime example of rational drug design. By replacing the 3'-hydroxyl group with a non-reactive carbon-branched substituent, the ability of the viral polymerase to add the next nucleotide is abrogated. The expectation is that the viral polymerase will be less discriminating than the host cell's polymerases, leading to selective incorporation of the analog into the viral genome. The choice of a cytidine analog is driven by the need to provide inhibitors for all four natural nucleobases.

Self-Validating System: The hypothesis of chain termination can be experimentally validated. In vitro polymerase assays using purified viral polymerase, a template, and the triphosphate form of the 3'-C-branched nucleoside can directly demonstrate chain termination by analyzing the length of the synthesized nucleic acid products.[2] The absence of longer products in the presence of the analog confirms its chain-terminating activity.

The Case of 3'-C-Methylcytidine: An Unexplored Frontier in Early Research

Despite the clear rationale for its synthesis and evaluation, a thorough review of early literature reveals a conspicuous absence of studies specifically detailing the biological activity of 3'-C-methylcytidine. While its 2'-C-methyl counterpart has been extensively studied and shown to be a potent inhibitor of RNA viruses like Hepatitis C and Dengue virus, the 3'-isomer appears to have received significantly less attention in the initial waves of nucleoside analog research.[5][6][7][8]

This knowledge gap could be attributed to several factors:

  • Synthetic Challenges: The stereoselective synthesis of 3'-C-methyl nucleosides may have presented greater difficulties compared to other 3'-C-branched analogs.

  • Focus on Other Modifications: Research efforts may have been prioritized towards other modifications at the 2' and 3' positions that showed more promising initial results.

  • Unpublished Data: It is possible that 3'-C-methylcytidine was synthesized and tested, but the results were not compelling enough for publication.

The lack of early data on 3'-C-methylcytidine presents an intriguing opportunity for contemporary research. With modern synthetic methods and high-throughput screening capabilities, a re-examination of this "forgotten" analog could yet reveal interesting biological activities.

Conclusion

The early exploration of 3'-C-branched nucleosides was a critical step in the development of novel antiviral therapeutics. These studies, grounded in the principle of chain termination of viral polymerases, established a framework for the rational design and evaluation of this class of compounds. While the initial focus was on modifications like hydroxymethyl and methylene groups, the fundamental concepts and experimental protocols developed are broadly applicable. The specific case of 3'-C-methylcytidine highlights that even in a well-researched field, there can be unexplored avenues. Future investigations into this and other "overlooked" analogs may yet yield the next generation of potent antiviral agents.

References

  • Synthesis and antiviral activity of 3'-deoxy-3'-C-hydroxymethyl nucleosides. (1990). R Discovery. Available at: [Link]

  • Synthesis and Antiviral Evaluation of 2′,3′-β-C-Disubstituted Nucleoside Analogue ProTides to Test a Conformational Model of Potency Against Hepatitis C. ScholarWorks@GSU. Available at: [Link]

  • Synthesis and Antiviral Evaluation of 3'-C-Hydroxymethyl-3'-O-Phosphonomethyl-β-D-5'-deoxyxylose Nucleosides. ResearchGate. Available at: [Link]

  • Synthesis of novel 3'-C-methylene thymidine and 5-methyluridine/cytidine H-phosphonates and phosphonamidites for new backbone modification of oligonucleotides. PubMed. Available at: [Link]

  • Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • "Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides". Springer Link. Available at: [Link]

  • Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. National Institutes of Health. Available at: [Link]

  • Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. NAR Molecular Medicine. Available at: [Link]

  • Characterization of the activity of 2′-C-methylcytidine against dengue virus replication. ResearchGate. Available at: [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. Available at: [Link]

  • DNA. Wikipedia. Available at: [Link]

  • Deoxy-2′-α-fluoro-2′-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. Journal of Medicinal Chemistry. Available at: [Link]

  • Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. PubMed. Available at: [Link]

  • 2'-C-methylcytidine as a potent and selective inhibitor of the replication of foot-and-mouth disease virus. PubMed. Available at: [Link]

  • Exploring the Emergence of RNA Nucleosides and Nucleotides on the Early Earth. PMC. Available at: [Link]

  • The Emergence of RNA from the Heterogeneous Products of Prebiotic Nucleotide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Proposed mechanistic details of key steps of the synthetic route... ResearchGate. Available at: [Link]

  • Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5' - PubMed. PubMed. Available at: [Link]

  • Possible routes for the synthesis of nucleotides. (A) The traditional... ResearchGate. Available at: [Link]fig1_328906323)

Sources

A Theoretical and Computational Guide to Elucidating the Base Pairing Mechanics of 3'-C-Methylcytidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nucleoside analogues are a cornerstone of antiviral and anticancer therapeutics, with their efficacy often hinging on subtle structural modifications that alter their interaction with viral or cellular enzymes and nucleic acids.[1][2] 3'-C-methylcytidine is a modified nucleoside with a methyl group at the 3' position of the ribose sugar. This modification is anticipated to have profound effects on the sugar pucker, glycosidic bond orientation, and ultimately, the thermodynamics and geometry of its base pairing. This in-depth technical guide provides a comprehensive theoretical framework and detailed computational protocols for modeling the base pairing behavior of 3'-C-methylcytidine. We will explore the application of state-of-the-art in silico methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, to predict and analyze the pairing of 3'-C-methylcytidine with canonical bases. This guide is intended to equip researchers with the necessary tools to investigate the impact of this specific modification on RNA and DNA structure and function, thereby facilitating the rational design of novel therapeutics.

Introduction: The Significance of Ribose Modifications

The biological function of nucleic acids is intrinsically linked to their three-dimensional structure, which is governed by a delicate interplay of hydrogen bonding, base stacking, and electrostatic interactions.[3][4] Modifications to the constituent nucleosides can significantly perturb this balance, leading to altered biological activity.[5] While modifications to the nucleobase have been extensively studied, modifications to the ribose moiety, such as at the 2' or 3' position, are also of great interest. For instance, 2'-C-methylcytidine has demonstrated potent antiviral activity against viruses like Dengue and Norwalk virus by acting as a chain terminator for viral RNA polymerase.[6][7][8]

The introduction of a methyl group at the 3' position of the ribose in 3'-C-methylcytidine is expected to introduce significant steric hindrance, which could influence the sugar pucker conformation (the 3D shape of the ribose ring). The sugar pucker is a critical determinant of the overall helical structure of a nucleic acid duplex. Therefore, understanding the conformational preferences of 3'-C-methylcytidine is paramount to predicting its base pairing properties.

This guide will provide a roadmap for the theoretical investigation of 3'-C-methylcytidine's base pairing with guanine, its canonical partner, as well as potential mismatch pairings. We will delve into the computational methodologies required to build, simulate, and analyze these interactions at an atomic level of detail.

Theoretical Foundations of Base Pairing

The stability of a nucleic acid duplex is primarily determined by two main forces: hydrogen bonds between complementary bases and stacking interactions between adjacent base pairs.[4]

  • Hydrogen Bonding: In canonical Watson-Crick base pairing, cytosine forms three hydrogen bonds with guanine (C≡G).[4] Modifications to the nucleoside can disrupt this pattern, favoring non-canonical or "wobble" base pairs.[9][10]

  • Stacking Interactions: The aromatic rings of the nucleobases stack on top of each other, contributing to the stability of the duplex through van der Waals and electrostatic interactions.[3]

The introduction of a 3'-methyl group can indirectly influence both of these factors by altering the local geometry of the sugar-phosphate backbone, which in turn affects the positioning of the bases for optimal hydrogen bonding and stacking.

Computational Methodologies for Modeling Base Pairing

A multi-scale modeling approach is often employed to gain a comprehensive understanding of modified nucleoside behavior. This typically involves a combination of quantum mechanics (QM) for high-accuracy energy calculations of isolated base pairs and molecular mechanics (MM) for simulating larger systems like RNA or DNA duplexes over time.

Quantum Mechanics (QM) for Base Pairing Energies

Density Functional Theory (DFT) is a powerful QM method for accurately calculating the interaction energies and geometries of base pairs.

Experimental Protocol: DFT Calculation of 3'-C-Methylcytidine:Guanine Interaction Energy

  • Model Building:

    • Construct the 3'-C-methylcytidine and guanine molecules in silico. The ribose sugar should be truncated to a methyl group at the 1' position to simplify the calculation and focus on the base-base interaction. This is a standard and accepted simplification in the field.[9]

    • Manually dock the two molecules in a Watson-Crick orientation.

  • Geometry Optimization:

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger). The choice of functional and basis set is crucial for obtaining accurate results and should be justified based on literature precedents for similar systems.

    • The optimization will find the lowest energy conformation of the base pair, revealing the optimal hydrogen bond lengths and angles.

  • Interaction Energy Calculation:

    • Calculate the single-point energy of the optimized dimer (E_dimer).

    • Calculate the single-point energies of the individual monomers (E_3'-C-methylcytidine and E_guanine) in their dimer-optimized geometries.

    • The interaction energy (ΔE_int) is then calculated as: ΔE_int = E_dimer - (E_3'-C-methylcytidine + E_guanine)

    • A correction for basis set superposition error (BSSE) should be applied using the counterpoise method to obtain a more accurate interaction energy.

  • Analysis:

    • Compare the calculated interaction energy and geometry of the 3'-C-methylcytidine:guanine pair to that of a canonical cytosine:guanine pair calculated at the same level of theory. This will quantify the effect of the 3'-methyl group on the intrinsic stability of the base pair.

Molecular Dynamics (MD) Simulations for Duplex Stability

MD simulations provide insights into the dynamic behavior of a nucleic acid duplex containing the modified nucleoside in a solvated environment, mimicking physiological conditions.

Experimental Protocol: MD Simulation of an RNA Duplex Containing 3'-C-Methylcytidine

  • System Setup:

    • Build a model of an RNA duplex (e.g., a 10-12 base pair sequence) with a 3'-C-methylcytidine incorporated at a specific position. A control duplex with a canonical cytosine at the same position should also be created. The NAB utility in the AMBER software package is a common tool for this purpose.[11]

    • Solvate the duplex in a box of explicit water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+ or K+) to neutralize the system.[12]

  • Force Field Parameterization:

    • Standard force fields for nucleic acids (e.g., AMBER ff14SB or CHARMM36) do not contain parameters for 3'-C-methylcytidine. Therefore, the new residue must be parameterized. This involves calculating the partial atomic charges (e.g., using the RESP or Merz-Kollman scheme) and deriving the bonded and van der Waals parameters, often with the assistance of QM calculations.

  • Simulation Protocol:

    • Minimization: Perform energy minimization to remove any steric clashes in the initial structure.

    • Heating: Gradually heat the system to the desired temperature (e.g., 300 K) over a short simulation period (e.g., 100 ps).

    • Equilibration: Run a longer simulation (e.g., 1-10 ns) to allow the system to equilibrate at the target temperature and pressure.

    • Production: Run a long production simulation (e.g., 100-1000 ns) to sample the conformational space of the duplex.

  • Data Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the duplex backbone atoms over time to assess the overall stability of the structure.

    • Hydrogen Bond Analysis: Monitor the hydrogen bonds between the 3'-C-methylcytidine and its pairing partner throughout the simulation to assess the stability of the pair.

    • Sugar Pucker Analysis: Determine the preferred sugar pucker conformation of the 3'-C-methylcytidine residue.

    • Helical Parameters: Analyze the local and global helical parameters (e.g., twist, rise, slide) to understand the impact of the modification on the duplex structure.

Visualization of Workflows and Structures

Clear visualization of the computational workflows and molecular structures is essential for understanding the theoretical modeling process.

G cluster_qm Quantum Mechanics (DFT) cluster_md Molecular Dynamics (MD) qm_build Build Truncated 3'-C-Me-C:G Model qm_opt Geometry Optimization qm_build->qm_opt qm_energy Interaction Energy Calculation (with BSSE) qm_opt->qm_energy qm_analyze Analyze Geometry and Binding Energy qm_energy->qm_analyze end End qm_analyze->end md_build Build Full RNA Duplex with 3'-C-Me-C md_param Parameterize Modified Nucleoside md_build->md_param md_setup Solvate and Add Ions md_param->md_setup md_sim Run MD Simulation (Minimize, Heat, Equilibrate, Production) md_setup->md_sim md_analyze Analyze Trajectory (RMSD, H-bonds, Sugar Pucker) md_sim->md_analyze md_analyze->end start Start start->qm_build start->md_build

Caption: Computational workflow for modeling 3'-C-methylcytidine base pairing.

G cluster_c 3'-C-Methylcytidine cluster_g Guanine C G

Caption: Potential Watson-Crick base pairing of 3'-C-methylcytidine and guanine.

Expected Outcomes and Data Interpretation

The theoretical modeling studies outlined above are expected to yield a wealth of quantitative data that can be used to predict the behavior of 3'-C-methylcytidine in a biological context.

Table 1: Predicted Base Pairing Properties from DFT Calculations

Base PairInteraction Energy (kcal/mol)H-bond 1 Length (Å)H-bond 2 Length (Å)H-bond 3 Length (Å)
Cytosine:Guanine-25.0 to -29.01.8 - 2.01.9 - 2.12.0 - 2.2
3'-C-Methylcytidine:GuaninePredicted ValuePredicted ValuePredicted ValuePredicted Value

Table 2: Predicted Duplex Properties from MD Simulations

Duplex PropertyControl Duplex (with C)Modified Duplex (with 3'-C-Me-C)
Average RMSD (Å)1.5 - 2.5Predicted Value
H-bond Occupancy (%)> 90%Predicted Value
Preferred Sugar PuckerC2'-endo or C3'-endoPredicted Value

A significant decrease in the interaction energy or H-bond occupancy for the modified base pair would suggest that the 3'-methyl group destabilizes the canonical Watson-Crick pairing. Analysis of the sugar pucker will reveal if the modification locks the ribose into a specific conformation, which can have long-range effects on the overall duplex structure.

Conclusion and Future Directions

The theoretical modeling of 3'-C-methylcytidine base pairing is a crucial step towards understanding its potential as a therapeutic agent. The computational protocols detailed in this guide provide a robust framework for predicting the structural and energetic consequences of this modification. The insights gained from these in silico studies can guide future experimental work, such as the synthesis of oligonucleotides containing 3'-C-methylcytidine for biophysical characterization and biological assays. Furthermore, the developed parameters for 3'-C-methylcytidine can be used in more advanced simulations, such as virtual screening for novel drug candidates or modeling interactions with viral polymerases. By combining theoretical modeling with experimental validation, a comprehensive picture of 3'-C-methylcytidine's mode of action can be achieved, accelerating the drug discovery and development process.

References

  • Mao, H., et al. (2021). Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. ACS Chemical Biology, 16(2), 235-244. [Link]

  • Mayer, M., & Tilstam, U. (2022). acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Scientific Reports, 12(1), 4939. [Link]

  • Min, K. J., et al. (2021). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Cancers, 13(13), 3236. [Link]

  • Kato, F., & Hashimoto, Y. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Medicinal Chemistry Letters, 12(4), 517-526. [Link]

  • Prhavc, M., et al. (2003). Synthesis of novel 3'-C-methylene thymidine and 5-methyluridine/cytidine H-phosphonates and phosphonamidites for new backbone modification of oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1339-1342. [Link]

  • Eyer, L., et al. (2018). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 62(6), e00168-18. [Link]

  • Sponer, J., et al. (2020). Predictions and analyses of RNA nearest neighbor parameters for modified nucleotides. Nucleic Acids Research, 48(18), 10129-10143. [Link]

  • Wikipedia. (n.d.). DNA. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Wang, J., et al. (2022). NA-DB: An Online Database of Nucleoside Analogues. Journal of Chemical Information and Modeling, 62(11), 2685-2693. [Link]

  • Lee, J. C., et al. (2015). Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. Antiviral Research, 115, 62-69. [Link]

  • Sponer, J., et al. (2015). An atlas of RNA base pairs involving modified nucleobases with optimal geometries and accurate energies. Nucleic Acids Research, 43(15), 7251-7263. [Link]

  • Rocha-Pereira, J., et al. (2013). The viral polymerase inhibitor 2'-C-methylcytidine inhibits Norwalk virus replication and protects against norovirus-induced diarrhea and mortality in a mouse model. Journal of Virology, 87(21), 11934-11944. [Link]

  • Warren, T. K., et al. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research, 154, 66-86. [Link]

  • Mathivanan, S., et al. (2020). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 83(1), e116. [Link]

  • ResearchGate. (n.d.). Proposed base pairing patterns of modified nucleobases in different conformations. Retrieved February 7, 2026, from [Link]

  • Mao, H., et al. (2021). Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. ACS Chemical Biology, 16(2), 235-244. [Link]

  • Sheng, J. (2025). Synthesis and biochemical studies of N3-methylcytidine(m3C), N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNAs. Methods in Enzymology, 697, 1-21. [Link]

  • Mikkola, S., Virta, P., & Lönnberg, T. (Eds.). (2022). Nucleoside and Nucleotide Analogues: Chemical Synthesis and Applications. MDPI. [Link]

  • Pawlowska, R., & Chworos, A. (2023). Nucleoside and Nucleotide Analogues as Potential Therapeutics. Current Medicinal Chemistry, 30(11), 1242-1249. [Link]

  • Varenyk, Y., & Lorenz, R. (2024). Modified Nucleotides and RNA Structure Prediction. Methods in Molecular Biology, 2726, 169-207. [Link]

  • Sheng, J., et al. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Nucleic Acids Research, 48(19), 11056-11068. [Link]

  • Macias-Reyes, J. M., et al. (2024). Using the SIRAH Force-Field to Model Interactions Between Short DNA Duplexes. International Journal of Molecular Sciences, 25(3), 1836. [Link]

  • Gidden, J., et al. (2019). Influence of 5-Methylation and the 2′- and 3′-Hydroxy Substituents on the Base Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs. The Journal of Physical Chemistry B, 123(42), 8864-8873. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Studying 3'-C-Methylcytidine Metabolism in Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for investigating the cellular metabolism of 3'-C-methylcytidine, a nucleoside analog with potential therapeutic applications. The protocols and methodologies outlined herein are designed to be robust and self-validating, empowering researchers to accurately characterize the uptake, phosphorylation, and overall metabolic fate of this compound in cellular models.

Introduction: The Scientific Rationale for Studying 3'-C-Methylcytidine Metabolism

3'-C-Methylcytidine is a synthetic nucleoside analog that, like many of its counterparts, is of significant interest in antiviral and anticancer drug development. The core principle behind the therapeutic action of most nucleoside analogs is their intracellular conversion to the triphosphate form. This active metabolite can then act as a competitive inhibitor or a chain terminator for viral or cellular polymerases, thereby disrupting DNA or RNA synthesis.[1][2][3] The efficacy and selectivity of 3'-C-methylcytidine are therefore critically dependent on its metabolic activation pathway within the target cells.

A thorough understanding of this metabolic pathway is paramount for several reasons:

  • Mechanism of Action: Elucidating the conversion of 3'-C-methylcytidine to its active triphosphate form is fundamental to confirming its mechanism of action.

  • Pharmacokinetics and Pharmacodynamics: The rate and extent of intracellular phosphorylation directly influence the potency and duration of the compound's biological effect.

  • Drug Resistance: Alterations in the metabolic activation pathway are a common mechanism of acquired drug resistance.

  • Off-Target Effects: Understanding the full metabolic profile of 3'-C-methylcytidine can help in identifying potential off-target effects and toxicities.

This guide will focus on two primary techniques for studying the metabolism of 3'-C-methylcytidine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the direct quantification of the parent compound and its phosphorylated metabolites, and Radiolabeling Assays for tracing the metabolic fate of the molecule.

The Anticipated Metabolic Pathway of 3'-C-Methylcytidine

Based on the well-established metabolism of similar nucleoside analogs, such as 2'-C-methylcytidine, it is anticipated that 3'-C-methylcytidine undergoes sequential phosphorylation within the cell to exert its biological activity.[2][4] This process is catalyzed by a series of host cell kinases.

The proposed metabolic activation cascade is as follows:

  • Cellular Uptake: 3'-C-Methylcytidine enters the cell via nucleoside transporters.

  • Monophosphorylation: Deoxycytidine kinase (dCK) is the most likely candidate for the initial phosphorylation of 3'-C-methylcytidine to 3'-C-methylcytidine monophosphate (3'-C-Me-CMP).[4]

  • Diphosphorylation: UMP-CMP kinase (YMPK) is expected to catalyze the conversion of 3'-C-Me-CMP to 3'-C-methylcytidine diphosphate (3'-C-Me-CDP).[4][5]

  • Triphosphorylation: Nucleoside diphosphate kinase (NDPK) is the likely enzyme responsible for the final phosphorylation step, yielding the active 3'-C-methylcytidine triphosphate (3'-C-Me-CTP).[5]

It is also possible that other metabolic pathways, such as deamination, could occur.[5] Therefore, a comprehensive metabolic analysis should also consider potential degradation products.

Figure 1: Proposed metabolic activation pathway of 3'-C-methylcytidine.

I. Quantification of 3'-C-Methylcytidine and its Phosphorylated Metabolites by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of nucleoside analogs and their phosphorylated metabolites from complex biological matrices.[6][7]

Application Note: Rationale and Key Considerations

The primary challenge in analyzing phosphorylated nucleosides is their high polarity, which makes them difficult to retain on standard reverse-phase chromatography columns. Therefore, specialized chromatographic techniques are often employed.

  • Chromatography: Ion-pair reverse-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) are common approaches. Ion-pair chromatography utilizes reagents like N, N-Dimethylhexylamine (DMHA) to enhance the retention of anionic analytes like phosphorylated nucleosides.[6]

  • Sample Preparation: Efficient extraction of the polar metabolites from cells is crucial. A common method involves cell lysis with a cold organic solvent mixture, such as methanol/acetonitrile/water, to precipitate proteins and extract the small molecule metabolites.

  • Internal Standards: The use of stable isotope-labeled internal standards for 3'-C-methylcytidine and its phosphorylated metabolites is highly recommended for accurate quantification. If these are not available, structurally similar compounds can be used, but this will require more rigorous validation.

Protocol: LC-MS/MS Analysis of 3'-C-Methylcytidine Metabolism

1. Cell Culture and Treatment:

  • Plate cells (e.g., a relevant cancer cell line or virus-infected cells) at an appropriate density and allow them to adhere and grow.

  • Treat the cells with the desired concentrations of 3'-C-methylcytidine for various time points. Include untreated control samples.

2. Extraction of Intracellular Metabolites:

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) to each well of a 6-well plate.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the samples vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry it under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Instrumentation: A triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography (HPLC) system.

  • Chromatography (Example using Ion-Pair Reverse-Phase):

    • Column: A C18 column suitable for polar analytes.

    • Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM DMHA, adjusted to pH 7 with acetic acid).

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute the analytes.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

Table 1: Hypothetical MRM Transitions for 3'-C-Methylcytidine and its Metabolites

CompoundParent Ion (m/z)Product Ion (m/z)Polarity
3'-C-Methylcytidine[M+H]⁺[Cytosine+H]⁺Positive
3'-C-Me-CMP[M-H]⁻[PO₃]⁻ or fragmentNegative
3'-C-Me-CDP[M-H]⁻[P₂O₆H]⁻ or fragmentNegative
3'-C-Me-CTP[M-H]⁻[P₃O₉H₂]⁻ or fragmentNegative

Note: The exact m/z values need to be determined experimentally by infusing pure standards.

4. Data Analysis:

  • Generate a standard curve for each analyte using known concentrations of pure standards.

  • Quantify the amount of 3'-C-methylcytidine and its phosphorylated metabolites in the cell extracts by comparing their peak areas to the standard curves.

  • Normalize the data to the number of cells or total protein content.

Figure 2: Workflow for LC-MS/MS-based analysis of 3'-C-methylcytidine metabolism.

II. Tracing the Metabolic Fate of 3'-C-Methylcytidine with Radiolabeling

Radiolabeling provides a highly sensitive method to trace the uptake, metabolism, and incorporation of a drug molecule into macromolecules.

Application Note: Principles and Isotope Selection
  • Isotopes: Tritium (³H) or Carbon-14 (¹⁴C) are commonly used for radiolabeling nucleoside analogs. The choice of isotope and the position of the label are critical for the experimental design. Labeling the base or the sugar moiety can provide different insights into the metabolic fate of the compound.

  • Detection: The amount of radioactivity can be quantified using a liquid scintillation counter. The distribution of radiolabeled metabolites can be analyzed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

Protocol: Radiolabeling Assay for 3'-C-Methylcytidine Metabolism

1. Cell Culture and Labeling:

  • Culture cells as described in the LC-MS/MS protocol.

  • Incubate the cells with radiolabeled 3'-C-methylcytidine (e.g., [³H]-3'-C-methylcytidine) at a known specific activity for various time points.

2. Cellular Fractionation and Metabolite Extraction:

  • Wash the cells with ice-cold PBS to remove extracellular radioactivity.

  • Lyse the cells and extract the acid-soluble fraction (containing the parent compound and its phosphorylated metabolites) and the acid-insoluble fraction (containing macromolecules like DNA and RNA) using a perchloric acid or trichloroacetic acid precipitation method.

3. Analysis of the Acid-Soluble Fraction:

  • Neutralize the acid-soluble extract.

  • Analyze the extract by HPLC with a radioactivity detector or by TLC followed by autoradiography or phosphorimaging.

  • Identify and quantify the peaks corresponding to 3'-C-methylcytidine and its phosphorylated metabolites by comparing their retention times or migration distances with those of non-radiolabeled standards.

4. Analysis of the Acid-Insoluble Fraction:

  • Wash the acid-insoluble pellet to remove any remaining acid-soluble radioactivity.

  • Hydrolyze the DNA and RNA fractions.

  • Quantify the amount of radioactivity incorporated into these macromolecules using liquid scintillation counting. This will indicate if 3'-C-Me-CTP is being incorporated into nucleic acids.

5. Data Analysis:

  • Calculate the amount of parent compound and each metabolite in the acid-soluble fraction.

  • Determine the extent of incorporation of the radiolabel into DNA and/or RNA.

  • Express the results as pmol or nmol of compound per million cells or per mg of protein.

Data Presentation

Table 2: Example Data Table for Intracellular Concentrations of 3'-C-Methylcytidine and its Metabolites

Time (hours)3'-C-Methylcytidine (pmol/10⁶ cells)3'-C-Me-CMP (pmol/10⁶ cells)3'-C-Me-CDP (pmol/10⁶ cells)3'-C-Me-CTP (pmol/10⁶ cells)
00000
1............
4............
12............
24............

Conclusion and Future Directions

The methodologies described in this guide provide a comprehensive framework for the detailed investigation of 3'-C-methylcytidine metabolism in a cellular context. By combining the quantitative power of LC-MS/MS with the tracing capabilities of radiolabeling, researchers can gain a deep understanding of the metabolic activation of this promising therapeutic candidate. This knowledge is essential for optimizing its development, predicting its efficacy, and understanding potential resistance mechanisms.

Future studies could involve the use of siRNA or CRISPR/Cas9 to knock down the expression of specific kinases (e.g., dCK, YMPK) to definitively identify their roles in the metabolic pathway of 3'-C-methylcytidine. Furthermore, these techniques can be applied to different cell lines, including primary cells and patient-derived samples, to investigate cell-type-specific differences in metabolism.

References

  • Stankovic, B., & Stankovic, M. (2020). Targeting cancer-specific metabolic pathways for developing novel cancer therapeutics. Biomolecules, 10(7), 1033.
  • Dang, C. V. (2012). MYC, metabolism, and cancer. Cancer research, 72(3), 543–547.
  • Nguyen, T. V., Jones, J. I., & Calvo, A. (2024). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach.
  • Ma, H., Jiang, W. R., Robledo, N., Leveque, V., Ali, S., Klumpp, K., & Symons, J. (2007). Characterization of the metabolic activation of hepatitis C virus nucleoside inhibitor beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130). The Journal of biological chemistry, 282(40), 29812–29820.
  • Hart, G. J., Cammack, N., & Rouse, D. A. (1995). The intracellular phosphorylation of (-)-2'-deoxy-3'-thiacytidine (3TC) and the incorporation of 3TC 5'-monophosphate into DNA by HIV-1 reverse transcriptase and human DNA polymerase gamma. Antiviral chemistry & chemotherapy, 6(3), 135–142.
  • Li, M., Su, Y., Zhang, Y., Wang, M., Wang, Y., Zhang, Y., ... & Liang, D. (2024). Simultaneous quantification of cytidine, methylcytidine, and hydroxymethylcytidine by isotope-dilution LC-MS/MS with application to mouse liver samples.
  • Shimadzu Corporation. (n.d.). LC-MS/MS Method Package for Primary Metabolites. Retrieved from [Link]

  • Lee, J. C., Tseng, C. K., Wu, Y. H., Schiralli, Y. M., & Wu, H. N. (2015).
  • Murakami, E., Obikhod, A., Le, N. T., Bao, D., Bao, H., & Fung, A. (2007). Mechanism of activation of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine and inhibition of hepatitis C virus NS5B RNA polymerase. Antimicrobial agents and chemotherapy, 51(2), 503–509.
  • Murakami, E., Wang, P., Hynes, J., Ali, S., & Le, N. T. (2007). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial agents and chemotherapy, 51(9), 3247–3255.
  • Wang, W., van der Ree, M. H., van der Meer, Y., & de Knegt, R. J. (2017). Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin. Archives of virology, 162(10), 3175–3180.
  • Neyts, J., & De Clercq, E. (2003). 2'-C-methylcytidine as a potent and selective inhibitor of the replication of foot-and-mouth disease virus. Journal of virology, 77(3), 1989–1993.
  • Temburnikar, K., Thippeswamy, B., & Bharathi, D. R. (2019). Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples. AAPS Open, 5(1), 1-16.
  • Zhao, Y., & Chen, G. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Metabolites, 9(3), 47.
  • Murakami, E., Wang, P., Hynes, J., Ali, S., Le, N. T., Bao, H., ... & Fung, A. (2007). C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 51(9), 3247-3255.
  • Wikipedia. (2024, January 28). DNA methylation. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Sofia, M. J., Chang, W., Furman, P. A., Mosley, R. T., & Ross, B. S. (2012). 2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus. Journal of medicinal chemistry, 55(4), 1640–1650.
  • D'Huyvetter, M., De Vos, J., & Xavier, C. (2021).
  • Gao, X., & He, C. (2017). Metabolic interactions with cancer epigenetics. Molecular aspects of medicine, 54, 40–49.
  • Liu, R., & Li, Y. (2022). Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance. Cancers, 14(19), 4776.

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigating Cytotoxicity of 3'-C-Methylcytidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The Compound: 3'-C-Methylcytidine (3'-C-MeC) is a nucleoside analogue and the active moiety of the prodrug Valopicitabine (NM283). It functions as a chain terminator targeting viral RNA-dependent RNA polymerases (RdRp), widely used in Hepatitis C (HCV) and Flavivirus research.

The Problem: While potent against viral targets, 3'-C-MeC exhibits significant cytotoxicity in various cell lines (e.g., Huh-7, HepG2, MT-4). This is rarely due to acute membrane disruption but rather a delayed, cumulative "off-target" effect.

The Mechanism of Toxicity: The primary driver is Mitochondrial Toxicity .

  • Entry & Activation: 3'-C-MeC is phosphorylated by host Uridine-Cytidine Kinase 2 (UCK2) to its active triphosphate form.

  • Off-Target Incorporation: Human mitochondrial DNA polymerase gamma (Pol γ) has lower discrimination fidelity than nuclear polymerases. It mistakenly incorporates 3'-C-MeC-TP into mitochondrial DNA (mtDNA).

  • Chain Termination: This halts mtDNA replication, leading to progressive mtDNA depletion, loss of electron transport chain (ETC) proteins, ATP collapse, and eventual apoptosis.

Diagnostic Workflow: Is it Toxicity or Assay Failure?

Before altering your protocol, confirm the nature of the cytotoxicity. 3'-C-MeC toxicity is distinctively time-dependent.

Step 1: The "Galactose Stress Test" (Mitochondrial Specificity)

Standard high-glucose media can mask mitochondrial toxicity because cancer cell lines rely on glycolysis (Warburg effect). To unmask 3'-C-MeC toxicity, force cells to rely on oxidative phosphorylation (OXPHOS).

  • Protocol:

    • Split cells into two parallel plates.

    • Plate A (Glycolytic): Standard DMEM (4.5 g/L Glucose).

    • Plate B (OXPHOS): Glucose-free DMEM + 10 mM Galactose + 1 mM Sodium Pyruvate.

    • Treat both with 3'-C-MeC (e.g., 10 µM) for 72 hours.

    • Measure viability (ATP or MTS assay).

  • Interpretation:

    • Equal death in A & B: General acute toxicity (likely non-mitochondrial).

    • Significant death in B, Viability in A:Confirmed Mitochondrial Toxicity. Proceed to Mitigation Strategy A.

Diagnostic Decision Tree

ToxicityDiagnostic Start Observation: Cell Viability Dropping CheckTime Timepoint < 24h? Start->CheckTime Acute Acute Toxicity (Membrane/Receptor) CheckTime->Acute Yes Chronic Suspect Mitochondrial (Pol γ Inhibition) CheckTime->Chronic No GalTest Run Galactose Stress Test Chronic->GalTest Result1 Glucose Viable Galactose Dead GalTest->Result1 Shift Observed Result2 Both Dead GalTest->Result2 No Shift Action1 Action: Implement Pulse Dosing & Nucleoside Rescue Result1->Action1 Action2 Action: Reduce Concentration Check Solubility Result2->Action2

Figure 1: Decision tree for distinguishing between acute chemical toxicity and mitochondrial nucleoside analogue toxicity.

Mitigation Strategies (Protocols)

If you must use high concentrations of 3'-C-MeC, use these strategies to protect host cells without abolishing antiviral activity.

Strategy A: Competitive Nucleoside Rescue (The "Cytidine Shield")

Since 3'-C-MeC competes with natural Cytidine for phosphorylation by UCK2, supplementing the media with natural Cytidine can reduce the effective ratio of drug-to-natural nucleoside available to Pol γ, often sparing the mitochondria while maintaining sufficient antiviral pressure.

  • Logic: Viral RdRp often has a higher affinity for the analogue (or different kinetics) than host Pol γ. By titrating natural Cytidine, you find a window where the virus is inhibited, but the host mitochondria survive.

  • Protocol:

    • Prepare a 100 mM stock of 2'-Deoxycytidine (dC) or Cytidine (C) in PBS.

    • In your assay plate, add 3'-C-MeC at your required concentration (e.g., 5 µM).

    • Add Cytidine supplement at ratios of 1:10, 1:1, and 10:1 relative to the drug.

      • Example: If Drug = 5 µM, add Cytidine at 0.5 µM, 5 µM, and 50 µM.

    • Incubate for the assay duration.

    • Critical Readout: You must measure both Viral Load (qPCR/Luciferase) and Cell Viability (ATP).

    • Success Criteria: Viral inhibition remains >50%, while Cell Viability returns to >90%.

Strategy B: Pulse-Dosing (The "Mitochondrial Holiday")

Mitochondrial depletion is cumulative. Continuous exposure ensures depletion. Pulsed exposure allows Pol γ to replenish mtDNA using natural pools during the "off" phase.

  • Protocol:

    • Day 0: Seed cells.

    • Day 1 (Pulse): Treat with 3'-C-MeC (High Dose) for 6–8 hours .

    • Washout: Remove media, wash 2x with PBS (warm).

    • Recovery: Add fresh drug-free media (optionally supplemented with 50 µM Uridine/Cytidine).

    • Repeat: Repeat pulse every 24h or 48h depending on viral replication kinetics.

Strategy C: Metabolic Bypass (The "Survival" Mode)

If your goal is strictly to maintain cell structure for imaging (and not metabolic health), you can bypass the mitochondrial defect by providing excess glycolytic fuel.

  • Protocol:

    • Ensure Media contains High Glucose (4.5 g/L) .

    • Supplement with 1 mM Sodium Pyruvate (supports NAD+ regeneration).

    • Supplement with 50 µg/mL Uridine (Cells with damaged mitochondria become pyrimidine auxotrophs; providing Uridine bypasses the need for mitochondrial DHODH enzyme function).

Quantitative Data Summary: Toxicity Thresholds

Typical values for 3'-C-MeC in Huh-7 cells (HCV replicon model).

ParameterValueNotes
EC50 (Antiviral) 0.1 – 0.3 µMEffective concentration for 50% viral reduction.
CC50 (Acute) > 50 µMConcentration killing 50% cells in 24h (General).
CC50 (Mitochondrial) 2 – 5 µMConcentration causing mtDNA depletion in 7 days.
Therapeutic Index (TI) ~10 - 20Narrow window; requires careful dosing.
Rescue Agent Cytidine / dC10 µM supplement shifts CC50 > 20 µM.

Frequently Asked Questions (FAQs)

Q1: Why does 3'-C-MeC kill my cells after 5 days but not 2 days? A: This is the hallmark of the "Phenotypic Lag." 3'-C-MeC inhibits the synthesis of new mtDNA. Existing mitochondria remain functional for several cell divisions. Toxicity only manifests when the mtDNA is diluted out by cell division below a critical threshold (usually <20% of wild-type levels), leading to bioenergetic failure.

Q2: Can I use Uridine instead of Cytidine for rescue? A: Yes, but with a caveat. 3'-C-MeC is a cytidine analogue. Cytidine competes directly for the initial phosphorylation step by UCK2. Uridine helps downstream by bypassing the mitochondrial dihydroorotate dehydrogenase (DHODH) block if the ETC fails, essentially acting as a metabolic "band-aid" rather than preventing the initial DNA damage. For preventing incorporation, Cytidine is superior. For keeping cells alive after damage, Uridine is effective.

Q3: How do I confirm mtDNA depletion without sequencing? A: Use a relative qPCR assay.

  • Extract Total DNA.

  • Target a mitochondrial gene (e.g., ND1 or COX1).

  • Target a nuclear housekeeping gene (e.g., β-Globin or RNaseP).

  • Calculate the ratio (

    
    ). A ratio < 0.5 indicates significant depletion.
    

Q4: Does this compound affect Nuclear DNA Polymerase? A: Minimal interaction. Nuclear DNA polymerases (Pol α, δ, ε) have high steric discrimination against 3'-modified nucleotides. Pol γ (mitochondrial) is evolutionarily related to T7 phage polymerases and is more permissive to these structural modifications.

Pathway Visualization: The Toxicity Cascade

Mechanism cluster_Cell Host Cell Cytoplasm cluster_Mito Mitochondria cluster_Virus Viral Replication Complex Drug 3'-C-MeC (Extracellular) DrugInt 3'-C-MeC (Intracellular) Drug->DrugInt Transport UCK Enzyme: UCK2 DrugInt->UCK DrugTP 3'-C-MeC-TP (Active) UCK->DrugTP Phosphorylation PolG Pol γ (mtDNA Polymerase) DrugTP->PolG Off-Target Incorporation RdRp Viral RdRp (NS5B) DrugTP->RdRp Target Inhibition Cytidine Natural Cytidine Cytidine->UCK Competes mtDNA mtDNA Synthesis PolG->mtDNA Depletion Chain Termination & Depletion mtDNA->Depletion Blocks VRNA Viral RNA Synthesis RdRp->VRNA Inhibition Antiviral Effect VRNA->Inhibition Blocks

Figure 2: Mechanism of Action showing the competition at UCK2 and the bifurcation between therapeutic antiviral effect and off-target mitochondrial toxicity.

References

  • Valopicitabine (NM283)

    • Title: Synthesis and pharmacokinetics of valopicitabine (NM283), an efficient prodrug of the potent anti-HCV agent 2'-C-methylcytidine.[1]

    • Source: Journal of Medicinal Chemistry (2005).
    • URL:[Link]

    • Relevance: Establishes the parent compound (2'-C-MeC vs 3'-C-MeC derivatives) and pharmacokinetic challenges leading to high dosage requirements.
  • Mitochondrial Polymerase Gamma Inhibition

    • Title: Mechanisms of mitochondrial toxicity of nucleoside reverse transcriptase inhibitors.[2]

    • Source: Environmental and Molecular Mutagenesis (2010).[3]

    • URL:[Link]

    • Relevance: Defines the mechanism of Pol γ interaction with nucleoside analogues and the "phenotypic lag" in toxicity.
  • Uridine-Cytidine Kinase (UCK)

    • Title: Phosphorylation of uridine and cytidine nucleoside analogs by two human uridine-cytidine kinases.[4][5][6][7]

    • Source: Molecular Pharmacology (2002).
    • URL:[Link]

    • Relevance: Validates the "Rescue Strategy" by confirming that cytidine analogues compete with natural substrates for UCK1/UCK2 activ
  • Galactose Stress Test (Crabtree Effect)

    • Title: Glucose-free, galactose-containing medium reveals mitochondrial toxicity of antiviral nucleoside analogs.
    • Source: Antimicrobial Agents and Chemotherapy (2015).
    • URL:[Link]

    • Relevance: Provides the gold-standard protocol for distinguishing mitochondrial toxicity

Sources

Technical Support Center: Protocol Refinement for 3'-C-Methylcytidine Phosphoramidite Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically demanding 3'-C-methylcytidine phosphoramidite into their synthetic workflows. The unique structural feature of this modified nucleoside presents specific challenges to the standard phosphoramidite coupling chemistry. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and achieve optimal coupling efficiencies.

Understanding the Core Challenge: Steric Hindrance at the 3'-Position

The primary obstacle in the efficient coupling of 3'-C-methylcytidine phosphoramidite is the steric bulk introduced by the methyl group at the 3'-carbon of the ribose sugar. This methyl group is in close proximity to the reactive 3'-phosphoramidite moiety, which can impede the approach of the activated phosphoramidite to the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support. This steric clash can lead to significantly lower coupling efficiencies compared to standard, unmodified phosphoramidites.[1]

Troubleshooting Guide: Overcoming Low Coupling Efficiency

Low coupling efficiency is the most common issue encountered when working with 3'-C-methylcytidine phosphoramidite. Below are key experimental parameters that can be optimized to enhance the coupling yield.

Issue 1: Sub-optimal Coupling Efficiency with Standard Protocols

Cause: Standard coupling times and activator concentrations are often insufficient to overcome the steric hindrance of the 3'-C-methyl group.

Solution:

  • Extend the Coupling Time: For sterically hindered phosphoramidites, a longer reaction time is crucial. While standard phosphoramidites couple efficiently within 30-60 seconds, 3'-C-methylcytidine may require significantly longer coupling times.[2] It is recommended to start with a coupling time of at least 5-10 minutes. For particularly challenging sequences or low-efficiency observations, extending the coupling time to 15 minutes or longer may be beneficial.[1]

  • Increase Phosphoramidite Concentration: A higher concentration of the 3'-C-methylcytidine phosphoramidite can help drive the reaction forward. Standard protocols typically use a 5-fold molar excess of phosphoramidite. For this modified amidite, increasing the concentration to a 10- to 15-fold molar excess is advisable.

  • Employ Double or Triple Coupling: If single coupling with an extended time still results in unsatisfactory efficiency, performing a double or even triple coupling can significantly improve the yield. This involves repeating the coupling step with fresh phosphoramidite and activator before proceeding to the capping step. This technique can boost an 80% coupling efficiency to 95% or better.[1]

Issue 2: Poor Activator Performance

Cause: The choice of activator plays a critical role in the kinetics and efficiency of the coupling reaction, especially for sterically hindered monomers. The standard activator, 1H-Tetrazole, may not be potent enough to efficiently activate the 3'-C-methylcytidine phosphoramidite.

Solution:

  • Utilize a More Potent Activator: Several activators have been shown to be more effective for sterically demanding phosphoramidites. Consider using one of the following alternatives to 1H-Tetrazole:

    • 5-Ethylthio-1H-tetrazole (ETT): ETT is a stronger activator than 1H-Tetrazole and is a good starting point for optimizing the coupling of modified phosphoramidites.[3]

    • 5-Benzylthio-1H-tetrazole (BTT): BTT is another potent activator that can enhance coupling efficiency.

    • 4,5-Dicyanoimidazole (DCI): DCI is a non-tetrazole based activator that has demonstrated high efficiency in coupling reactions.

The choice of activator may require some empirical testing to determine the optimal one for your specific synthesis conditions.

Issue 3: Incomplete Deprotection Leading to Impure Final Product

Cause: While not directly a coupling issue, incomplete removal of protecting groups from the nucleobase or the phosphate backbone can lead to a complex mixture of final products, making purification difficult and potentially confounding the assessment of coupling efficiency.

Solution:

  • Optimize Deprotection Conditions: Ensure that the deprotection strategy is compatible with the protecting groups on the 3'-C-methylcytidine phosphoramidite and any other modified nucleosides in your sequence. Standard deprotection with ammonium hydroxide may not be sufficient for all protecting groups.

    • For base-labile modifications, milder deprotection conditions, such as using a mixture of aqueous methylamine, may be necessary.[4]

    • Always refer to the manufacturer's recommendations for the deprotection of the specific phosphoramidite you are using.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting point for the coupling time when using 3'-C-methylcytidine phosphoramidite for the first time?

A1: A good starting point is a 10-minute coupling time. This is a significant increase from the standard 30-60 seconds used for unmodified phosphoramidites and provides a reasonable window for the sterically hindered reaction to proceed. Monitor the trityl cation release to assess the coupling efficiency and adjust the time upwards if necessary.

Q2: Is it necessary to use a higher concentration of the activator as well?

A2: While increasing the phosphoramidite concentration is the primary recommendation, ensuring an adequate concentration of a potent activator is also important. Standard activator concentrations (e.g., 0.25 M for DCI or 0.25 M for ETT) are typically sufficient. The key is to use a more reactive activator rather than simply increasing the concentration of a less effective one like 1H-Tetrazole.

Q3: Can I expect to achieve the same coupling efficiency as with standard phosphoramidites?

A3: With proper optimization, it is possible to achieve high coupling efficiencies (>98%) for sterically hindered phosphoramidites.[5] However, it may not consistently reach the >99.5% efficiency often seen with standard dA, dC, dG, and T phosphoramidites. Careful monitoring and optimization are key to maximizing the yield.

Q4: Are there any specific considerations for the capping step when using 3'-C-methylcytidine?

A4: The capping step itself does not need modification. However, its importance is amplified when dealing with lower coupling efficiencies. A highly efficient capping step is critical to block any unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, which would otherwise lead to the formation of n-1 shortmer impurities. Ensure your capping reagents are fresh and active.

Q5: How does the 3'-C-methyl modification affect the final oligonucleotide?

A5: The 3'-C-methyl modification introduces a significant conformational constraint on the sugar pucker of the nucleoside. This can have profound effects on the structure and properties of the final oligonucleotide, such as its binding affinity to target sequences and its nuclease resistance. These properties are often the reason for incorporating this specific modification in drug development and research applications.

Optimized Protocol Parameters for 3'-C-Methylcytidine Coupling (Starting Recommendations)

ParameterStandard ProtocolRecommended Protocol for 3'-C-MethylcytidineRationale
Phosphoramidite Concentration 0.1 M (5-fold excess)0.15 - 0.2 M (10- to 15-fold excess)Increases reaction kinetics to overcome steric hindrance.
Activator 0.45 M 1H-Tetrazole0.25 M ETT or 0.25 M DCIMore potent activators are needed for sterically hindered monomers.
Coupling Time 30 - 60 seconds10 - 15 minutesAllows more time for the sterically hindered coupling to occur.
Coupling Strategy Single CoupleDouble or Triple CoupleSignificantly improves yield for challenging couplings.

Experimental Workflow & Decision Logic

The following diagram illustrates a logical workflow for optimizing the coupling of 3'-C-methylcytidine phosphoramidite.

coupling_optimization start Start Synthesis with Initial Optimized Conditions monitor Monitor Trityl Cation Release (Assess Coupling Efficiency) start->monitor check_efficiency Is Coupling Efficiency > 98%? monitor->check_efficiency increase_time Increase Coupling Time (e.g., to 15 min) check_efficiency->increase_time No continue_synthesis Proceed with Synthesis check_efficiency->continue_synthesis Yes increase_time->monitor double_couple Implement Double Coupling increase_time->double_couple If still low double_couple->monitor change_activator Switch to a More Potent Activator (e.g., DCI) double_couple->change_activator If still low change_activator->monitor final_analysis Final Analysis of Oligo (LC-MS/PAGE) continue_synthesis->final_analysis

Caption: Decision workflow for optimizing 3'-C-methylcytidine coupling.

Chemical Pathway: Phosphoramidite Coupling

This diagram illustrates the key chemical transformation during the coupling step, highlighting the role of the activator.

phosphoramidite_coupling cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Product Amidite 3'-C-Me-Cytidine Phosphoramidite ActivatedAmidite Activated Phosphoramidite Intermediate Amidite->ActivatedAmidite Activation Activator Activator (e.g., ETT) Activator->ActivatedAmidite Support Solid Support with Free 5'-OH CoupledProduct Coupled Product (Phosphite Triester) Support->CoupledProduct ActivatedAmidite->CoupledProduct Coupling

Caption: Simplified chemical pathway of phosphoramidite coupling.

References

  • Nature Communications.

  • BOC Sciences.

  • ResearchGate.

  • PubMed.

  • LGC Biosearch Technologies.

  • TriLink BioTechnologies.

  • Google Patents.

  • Current Protocols.

  • PMC.

  • PMC.

  • PMC.

  • BOC Sciences.

  • Tokyo Chemical Industry.

  • PubMed.

  • PMC.

  • Wikipedia.

  • ChemRxiv.

  • PMC.

  • PMC.

  • Journal of Medicinal Chemistry.

Sources

Technical Support Center: Enhancing the Stability of 3'-C-Methylcytidine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-C-methylcytidine (3'-CmC)-modified oligonucleotides. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you enhance the stability and performance of your modified oligonucleotides in various experimental settings.

Introduction to 3'-C-Methylcytidine Modification

The introduction of a methyl group at the 3'-carbon of the ribose sugar in cytidine (3'-CmC) is a strategic modification aimed at increasing the nuclease resistance of oligonucleotides. This modification provides steric hindrance, effectively shielding the phosphodiester backbone from enzymatic degradation by exonucleases, which is a critical factor for in vivo applications and experiments involving cell culture.[1][2] However, realizing the full potential of 3'-CmC modification requires careful consideration of synthesis, purification, and handling protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of 3'-CmC-modified oligonucleotides.

Q1: What is the primary mechanism by which 3'-C-methylcytidine enhances oligonucleotide stability?

A1: The 3'-C-methyl group provides significant steric hindrance at the 3'-terminus of the oligonucleotide. This bulkiness physically obstructs the active sites of 3'-exonucleases, which are a major source of oligonucleotide degradation in biological fluids like serum.[2] By preventing enzymatic cleavage, the modification prolongs the half-life of the oligonucleotide, making it more effective for applications such as antisense therapy and RNA interference.

Q2: How does 3'-CmC modification affect the thermal stability (Tm) of an oligonucleotide duplex?

A2: The introduction of a 3'-C-methyl group can have a modest impact on the thermal stability (Tm) of an oligonucleotide duplex. Generally, a single 3'-terminal modification is not expected to significantly alter the Tm. However, multiple internal modifications or modifications near the 5'-end could potentially be destabilizing due to steric clashes affecting the duplex conformation.[3] It is crucial to experimentally determine the Tm for your specific modified oligonucleotide.

Q3: Are there any potential downsides to using 3'-CmC modifications?

A3: While beneficial for nuclease resistance, it's important to consider potential drawbacks. The synthesis of 3'-CmC phosphoramidites is more complex than standard phosphoramidites.[4][5] Additionally, like other chemical modifications, there is a potential for off-target effects or altered interactions with cellular machinery.[6][7] Therefore, thorough validation of the biological activity and specificity of your modified oligonucleotide is essential.[8]

Q4: What are the best practices for storing 3'-CmC-modified oligonucleotides?

A4: Proper storage is crucial to maintain the integrity of your modified oligonucleotides. For long-term storage, it is recommended to store them in a lyophilized state or as an ethanol precipitate at -20°C or -80°C.[9] For short-term use, resuspending in a TE buffer (10 mM Tris, pH 7.5-8.0, 1 mM EDTA) at -20°C is advisable. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[9]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis, purification, and application of 3'-CmC-modified oligonucleotides.

Issue 1: Low Yield During Solid-Phase Synthesis

Symptoms:

  • Low final yield of the full-length oligonucleotide.

  • Presence of significant truncated sequences in the crude product analysis (e.g., by HPLC or PAGE).

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Inefficient Coupling of 3'-CmC Phosphoramidite The steric bulk of the 3'-C-methyl group might slightly reduce the coupling efficiency compared to standard phosphoramidites.Increase the coupling time for the 3'-CmC phosphoramidite addition step. Consider using a more potent activator, such as 5-ethylthio-1H-tetrazole.[10]
Incomplete Deprotection The protecting groups on the 3'-CmC monomer may require specific deprotection conditions.Ensure that the deprotection protocol is compatible with the protecting groups used for the 3'-CmC phosphoramidite. A review of the manufacturer's guidelines is recommended.[11]
Degradation During Synthesis Although designed for stability, the oligonucleotide can still be susceptible to degradation under harsh synthesis conditions.Use fresh, high-quality synthesis reagents. Ensure anhydrous conditions are maintained throughout the synthesis process.
Issue 2: Poor Resolution or Unexpected Peaks During HPLC Purification

Symptoms:

  • Broad peaks or co-elution of the desired product with impurities during Reverse-Phase (RP) or Ion-Exchange (IEX) HPLC.

  • Multiple peaks observed for a seemingly pure product.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Hydrophobicity of the 3'-CmC Modification The methyl group adds hydrophobicity, which can alter the retention time on an RP-HPLC column.Optimize the gradient of the organic solvent (e.g., acetonitrile) in your RP-HPLC method. A shallower gradient may improve resolution.[12][13]
Formation of Secondary Structures The oligonucleotide may be forming stable secondary structures (e.g., hairpins) that can lead to multiple conformations and, consequently, multiple peaks.Perform the HPLC purification at an elevated temperature (e.g., 50-60°C) to denature secondary structures.
Incomplete Removal of Protecting Groups Residual protecting groups will alter the charge and hydrophobicity of the oligonucleotide, leading to unexpected peaks.Re-treat the oligonucleotide with the appropriate deprotection solution and re-purify.
Issue 3: Evidence of Degradation in Nuclease Stability Assays

Symptoms:

  • Faster than expected degradation of the 3'-CmC-modified oligonucleotide when incubated in serum or with specific nucleases, as observed by gel electrophoresis or HPLC.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Contamination with Endonucleases While protected against 3'-exonucleases, the oligonucleotide is still susceptible to endonuclease cleavage.Ensure all buffers and reagents used in the assay are nuclease-free. Work in an RNase-free environment if working with RNA.
Insufficient Modification A single 3'-CmC modification may not be sufficient to protect against all nucleases, especially in high-nuclease environments.Consider adding other stabilizing modifications, such as phosphorothioate (PS) linkages at the 3' and 5' ends, to provide broader protection.[2][8]
Incorrect Assay Conditions The stability of the oligonucleotide can be influenced by the pH and salt concentration of the incubation buffer.Ensure the assay buffer conditions are physiologically relevant and consistent across experiments.

Part 3: Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments related to the stability of 3'-CmC-modified oligonucleotides.

Protocol 1: Nuclease Stability Assay in Serum

This protocol assesses the stability of a 3'-CmC-modified oligonucleotide in the presence of serum nucleases.

Materials:

  • 3'-CmC-modified oligonucleotide

  • Unmodified control oligonucleotide

  • Fetal Bovine Serum (FBS)

  • Nuclease-free water

  • RNA loading dye

  • 10X TBE Buffer

  • Polyacrylamide gel (e.g., 15-20%)

  • Gel staining agent (e.g., GelRed)

Procedure:

  • Prepare a 10 µM stock solution of both the modified and unmodified oligonucleotides in nuclease-free water.

  • For each time point (e.g., 0, 1, 4, 8, 24 hours), prepare a reaction tube containing 50 pmol of the oligonucleotide in 50% FBS in a total volume of 10 µL.[14]

  • Incubate the tubes at 37°C.[14]

  • At each designated time point, stop the reaction by adding an equal volume of RNA loading dye and placing the tube on ice or at -20°C.[14]

  • After the final time point, run the samples on a polyacrylamide gel.

  • Stain the gel and visualize the bands under a UV transilluminator. Degradation is indicated by the disappearance of the full-length oligonucleotide band and the appearance of lower molecular weight smear.[15][16][17]

Workflow for Nuclease Stability Assay

Nuclease_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_oligo Prepare Oligo Stocks (Modified & Control) prep_serum Prepare Serum Reactions (50% FBS) prep_oligo->prep_serum incubate Incubate at 37°C prep_serum->incubate stop_reaction Stop Reaction (Add Loading Dye) incubate->stop_reaction At Time Points run_gel Run PAGE stop_reaction->run_gel visualize Stain & Visualize run_gel->visualize Tm_Analysis cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_result Result acquire_data Measure A260 vs. Temperature plot_curve Plot Melting Curve (A260 vs. Temp) acquire_data->plot_curve first_derivative Calculate First Derivative (dA/dT) plot_curve->first_derivative determine_tm Identify Tm at Peak of First Derivative first_derivative->determine_tm

Caption: Data analysis workflow for Tm determination.

References

  • Mao, S., Haruehanroengra, P., Ranganathan, S. V., Shen, F., Begley, T. J., & Sheng, J. (2020). Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. ACS Chemical Biology. [Link]

  • Bio-Synthesis Inc. (2020). Stability and Storage of Oligonucleotides. [Link]

  • Moreno, S., Flemmich, L., & Micura, R. (2022). Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Prhavc, M., et al. (2003). Synthesis of novel 3'-C-methylene thymidine and 5-methyluridine/cytidine H-phosphonates and phosphonamidites for new backbone modification of oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Protheragen. Stability Testing of Oligonucleotide Drugs. [Link]

  • Mathivanan, S., et al. (2021). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols. [Link]

  • Synoligo. Nuclease Resistance Modifications. [Link]

  • Mathivanan, S., et al. (2021). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols in Nucleic Acid Chemistry.
  • Hagedorn, P. H., et al. (2022). Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. Journal of the American Chemical Society. [Link]

  • Obika, S., et al. (2019). Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Beilstein Journal of Organic Chemistry. [Link]

  • Chandrasekaran, A. R., & Halvorsen, K. (2020). Nuclease degradation analysis of DNA nanostructures using gel electrophoresis. Current Protocols in Nucleic Acid Chemistry. [Link]

  • University of Massachusetts Chan Medical School. RP-HPLC Purification of Oligonucleotides. [Link]

  • Patel, K. F., & Patwa, A. N. (2024). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. Bio-protocol. [Link]

  • Hagedorn, P. H., et al. (2018). Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice. Nucleic Acids Research. [Link]

  • Patel, K. F., & Patwa, A. N. (2024). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. PubMed. [Link]

  • ResearchGate. Gel electrophoresis assay of the enzymatic degradation by endonuclease... [Link]

  • Zhang, X., et al. (2025). Off-target effects of oligonucleotides and approaches of preclinical assessments. SLAS Discovery. [Link]

  • Takeda, S., et al. (2022). Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four (S)-5′-C-aminopropyl-2′-O-methylnucleosides (A, adenosine; U, uridine; G, guanosine; and C, cytidine). Bioorganic & Medicinal Chemistry. [Link]

  • Oligofastx. Oligonucleotide purification techniques. [Link]

  • Agilent. Optimization of Thermal Stability Measurements for the Identification of Oligonucleotide APIs Using UV-Vis Spectrophotometry. [Link]

  • Moreno, S., Flemmich, L., & Micura, R. (2022). Synthesis of N 4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase... PubMed. [Link]

  • Croft, L., & Fisher, M. (2024). Cytotoxicity of Modified Oligonucleotides: Sequence & Structure Impact. YouTube. [Link]

  • Waters. Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. [Link]

  • Chandrasekaran, A. R., & Halvorsen, K. (2020). Nuclease Degradation Analysis of DNA Nanostructures Using Gel Electrophoresis. PubMed. [Link]

  • Glen Research. Deprotection Guide. [Link]

  • Carusillo, A., & Santaeularia, M. L. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • ResearchGate. Gel electrophoresis for the assessment of DNA degradation. [Link]

  • J, A. (2024). Computation of melting temperature of nucleic acid duplexes with rmelting. bioRxiv. [Link]

  • Bio-Synthesis Inc. (2014). Oligonucleotide Melting Temperature (Tm) Calculation for BNA Oligonucleotides. [Link]

  • Shimadzu Corporation. Nucleic Acid Thermal Stability Analysis (Tm Analysis). [Link]

Sources

Validation & Comparative

Confirming the Chain Termination Mechanism of 3'-C-Methylcytidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mechanistic Hypothesis

3'-C-Methylcytidine (the active metabolite of prodrugs such as Valopicitabine/NM283) represents a distinct class of nucleoside inhibitors (NIs). Unlike obligate chain terminators (which lack the 3'-OH group entirely, e.g., 3'-deoxy analogs), 3'-C-Methylcytidine possesses a functional 3'-hydroxyl group but induces termination through steric hindrance .[1]

This guide outlines the experimental framework required to confirm this specific mechanism—non-obligate chain termination —and distinguishes it from alternative inhibition pathways used by 2'-C-methyl analogs (e.g., Sofosbuvir) or obligate terminators.

Mechanistic Deep Dive: 3'-C-Me vs. Alternatives

To validate the mechanism of 3'-C-Methylcytidine, one must experimentally differentiate it from other polymerase inhibitors. The 3'-methyl group does not chemically remove the nucleophile; rather, it creates a steric clash within the polymerase active site (specifically the nucleotide-binding pocket) that prevents the accommodation of the next incoming nucleoside triphosphate (NTP).

Comparative Mechanism Table
Feature3'-C-Methylcytidine (Target)2'-C-Methyl Analogs (e.g., Sofosbuvir)Obligate Terminators (e.g., 3'-dCTP)
Class Non-Obligate Chain TerminatorNon-Obligate Chain TerminatorObligate Chain Terminator
3'-OH Status Present (Chemically functional)Present (Chemically functional)Absent (Chemically inert)
Termination Event Immediate/Direct: The 3'-Me group clashes with the incoming NTP or the enzyme's "closed" conformation.Delayed/Distorted: Often allows incorporation of the next base, but blocks translocation or subsequent elongation (

termination).
Immediate: Phosphodiester bond formation is chemically impossible.
Resistance Profile Mutations in the NTP binding pocket (e.g., S282T in HCV NS5B).[2]Mutations in the catalytic center (e.g., S282T) affecting ribose positioning.Mutations increasing pyrophosphorolysis (excision).
Gel Signature Sharp band at position

(incorporation site).
Band at

or

(depending on specific viral polymerase kinetics).
Sharp band at position

.

Visualizing the Pathway

Diagram 1: Mechanism of Activation and Termination

This flow illustrates the metabolic activation of the prodrug and the specific point of failure in the polymerase cycle.

G Prodrug Valopicitabine (NM283) (Prodrug) CellEntry Cellular Uptake Prodrug->CellEntry Kinase1 Kinase Activation (MP -> DP -> TP) CellEntry->Kinase1 ActiveMetabolite 3'-C-Me-CTP (Active Triphosphate) Kinase1->ActiveMetabolite RdRp Viral RdRp Binding (Competition with CTP) ActiveMetabolite->RdRp Incorporation Incorporation into RNA (3'-C-Me-CMP added at 3' end) RdRp->Incorporation NextStep Attempted Elongation (Incoming NTP Binding) Incorporation->NextStep 3'-OH is present Clash STERIC CLASH 3'-Methyl group blocks incoming NTP or Enzyme Closure NextStep->Clash Steric Hindrance Termination CHAIN TERMINATION (Elongation Halted) Clash->Termination

Caption: The metabolic activation pathway of 3'-C-Methylcytidine leading to steric hindrance at the RdRp active site.

Experimental Validation Protocols

To confirm the mechanism described above, you must perform a Primer Extension Assay using purified viral polymerase (e.g., HCV NS5B). This is the gold standard for distinguishing chain termination from simple inhibition.

Protocol: Single-Nucleotide Incorporation & Termination Assay

Objective: Determine if 3'-C-Me-CTP is incorporated into RNA and if it prevents further extension.

Reagents Required:
  • Enzyme: Purified Recombinant RdRp (e.g., HCV NS5B

    
    21).
    
  • Template: Synthetic RNA template containing a specific "G" residue (to call for C incorporation) followed by a known sequence.

    • Example Sequence: 5'-UUU UUU G AA UUU-3'

  • Primer: 5'-Labeled RNA primer (e.g., with Cy5 or

    
    P) complementary to the 3' end of the template.[3]
    
  • Nucleotides:

    • Test Compound: 3'-C-Me-CTP.

    • Control: Natural CTP.[4]

    • Next Nucleotide: ATP (to test for extension).

    • Chain Terminator Control: 3'-dCTP (Obligate terminator).

Step-by-Step Methodology:
  • Annealing: Mix 5'-labeled primer and RNA template in a 1:2 molar ratio in annealing buffer (50 mM Tris-HCl, 50 mM NaCl). Heat to 95°C for 2 min and cool slowly to room temperature.

  • Reaction Assembly (4 Parallel Conditions):

    • Lane 1 (Negative Control): Primer/Template + Enzyme (No NTPs).

    • Lane 2 (Positive Control): Primer/Template + Enzyme + CTP + ATP (Full extension).

    • Lane 3 (Obligate Control): Primer/Template + Enzyme + 3'-dCTP + ATP.

    • Lane 4 (Test): Primer/Template + Enzyme + 3'-C-Me-CTP + ATP.

  • Incubation: Initiate reaction with MgCl

    
    /MnCl
    
    
    
    (cofactors). Incubate at 30°C for 30–60 minutes.
  • Quenching: Stop reaction with 2x Loading Buffer (95% Formamide, 20 mM EDTA). Heat at 95°C for 5 minutes.

  • Analysis: Resolve products on a 20% Polyacrylamide/7M Urea Sequencing Gel.

Data Interpretation (The "Self-Validating" Logic)

Use the following decision tree to interpret the gel bands.

DecisionTree Start Analyze Gel Band Migration BandPosition Where does the band stop? Start->BandPosition PosN Position 'n' (Exactly where C should be) BandPosition->PosN PosNPlus1 Position 'n+1' (One base after C) BandPosition->PosNPlus1 FullLength Full Length Product BandPosition->FullLength CheckControl Compare to 3'-dCTP (Obligate) PosN->CheckControl Result2 Delayed Termination (Characteristic of some 2'-mods) PosNPlus1->Result2 Result3 No Inhibition (Not a terminator) FullLength->Result3 Result1 Confirmed: Chain Termination (Matches Obligate Control) CheckControl->Result1 Identical Migration

Caption: Decision logic for interpreting Primer Extension Assays to classify nucleoside analogs.

Quantitative Analysis: Kinetics

While gel assays prove the mechanism, kinetic assays quantify the potency. The critical metric for a chain terminator is the discrimination factor.

Key Experiment: Determination of


 and 

.
  • Method: Steady-state kinetics monitoring the incorporation of radiolabeled UTP (or relevant next base) in the presence of varying concentrations of 3'-C-Me-CTP.

  • Data Output:

    • 
      :  Concentration required to inhibit 50% of polymerase activity.[4]
      
    • Discrimination: The ratio of

      
       to 
      
      
      
      .
    • Note: 3'-C-Me-CTP typically shows competitive inhibition with respect to natural CTP.

ParameterTypical Value Range (HCV NS5B)Interpretation
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

0.5 – 5.0

M
Potent inhibitor.
Mode of Inhibition Competitive (vs CTP)Competes for the active site.
Selectivity Index > 1000x (vs Host Pol II)Low toxicity to host machinery.

References

  • Mechanism of Activation of 2'-C-Methylcytidine and Inhibition of HCV NS5B. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the foundational mechanism of C-methyl nucleosides and chain termination logic. URL:[Link]

  • Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. Source: PMC - NIH. Context: Specifically classifies Valopicitabine (NM283) as a non-obligate chain terminator and details the steric clash hypothesis.[1][5] URL:[Link]

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Source: MDPI (Viruses). Context: Comparative review of obligate vs. non-obligate terminators and the role of 2' vs 3' modifications. URL:[Link][5][6][7][8]

  • Primer Extension Assay Protocols. Source: Cold Spring Harbor Protocols.[9] Context: Standard methodology for mapping RNA 5' ends and analyzing polymerase stops. URL:[Link]

  • Biochemical Evaluation of Nucleoside Triphosphates against Viral RNA Polymerases.

    
     and discrimination values for C-methylated analogs.
    URL:[Link]
    

Sources

A Comparative Guide to the Antiviral Spectrum of 3'-C-Methylcytidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of antiviral therapeutics, the identification of broad-spectrum agents is a paramount objective. Nucleoside analogs represent a cornerstone of antiviral drug discovery, prized for their ability to subvert viral replication by targeting the highly conserved RNA-dependent RNA polymerase (RdRp). This guide provides an in-depth validation of the antiviral spectrum of 3'-C-methylcytidine (also known as 2'-C-methylcytidine or NM-107), a potent nucleoside analog. We will objectively compare its performance against established broad-spectrum antivirals—Remdesivir, Favipiravir, and Ribavirin—and provide the detailed experimental frameworks necessary for independent validation.

The Mechanistic Underpinning: A Tale of Chain Termination

The efficacy of nucleoside analogs hinges on a deceptive strategy: they mimic natural nucleosides to gain entry into the viral replication cycle, only to terminate it prematurely. 3'-C-methylcytidine is a classic example of this molecular sabotage.

For any antiviral activity to occur, 3'-C-methylcytidine must first be anabolized within the host cell to its active 5'-triphosphate form (3'-C-Me-CTP) by host cell kinases.[1][2] This active metabolite then acts as a competitive inhibitor of the viral RdRp, vying against the natural cytidine triphosphate (CTP) for incorporation into the nascent viral RNA strand.[3]

The key to its function lies in the methyl group modification at the 2'-C position of the ribose sugar.[4] Once the RdRp incorporates 3'-C-Me-CTP into the growing RNA chain, this methyl group sterically hinders the formation of a phosphodiester bond with the next incoming nucleotide. This event irrevocably halts the elongation process, an action known as "chain termination," ultimately preventing the synthesis of functional viral genomes and halting viral proliferation.[1][3][5]

Mechanism_of_Action cluster_cell Host Cell Cytoplasm cluster_virus Viral Replication Complex Drug 3'-C-Methylcytidine (Prodrug) Kinases Host Cell Kinases Drug->Kinases Phosphorylation Active 3'-C-Me-CTP (Active Triphosphate) RdRp Viral RdRp Active->RdRp Competitive Inhibition Kinases->Active Nascent Nascent RNA Strand RdRp->Nascent Elongation Template Viral RNA Template Template->RdRp Termination Chain Termination (Replication Halted) Nascent->Termination Incorporation of 3'-C-Me-CTP NTPs Natural NTPs NTPs->RdRp Normal Incorporation

Caption: Mechanism of 3'-C-methylcytidine antiviral activity.

Validating the Antiviral Spectrum: A Head-to-Head Comparison

The true measure of a broad-spectrum antiviral lies in its efficacy across diverse viral families. Below, we compare the validated activity of 3'-C-methylcytidine against that of Remdesivir, Favipiravir, and Ribavirin.

Key Findings:

  • Flaviviridae Potency: 3'-C-methylcytidine demonstrates potent and broad activity against members of the Flaviviridae family. It is a well-documented inhibitor of Hepatitis C Virus (HCV) and shows significant efficacy against Dengue virus (DENV), Zika virus (ZIKV), Yellow Fever virus (YFV), and Tick-Borne Encephalitis virus (TBEV).[1][5]

  • Coronavirus Inactivity: In contrast to its effect on flaviviruses, studies have shown that 3'-C-methylcytidine has weak or no activity against human coronaviruses, including SARS-CoV-2 and HCoV-OC43.[6] This represents a significant point of differentiation from Remdesivir, which is notably potent against coronaviruses.[7][8]

  • Other RNA Viruses: The antiviral spectrum of 3'-C-methylcytidine extends to other significant RNA viruses, including Norovirus and Foot-and-Mouth Disease Virus (FMDV).[3][9][10]

Comparative Data Summary

Antiviral AgentPrimary Mechanism of ActionKey Antiviral Spectrum
3'-C-Methylcytidine RdRp Chain Terminator[3]Strong: Flaviviridae (HCV, DENV, ZIKV, YFV), Norovirus, FMDV.[1][9][10] Weak/Inactive: Coronaviridae (SARS-CoV-2).[6]
Remdesivir RdRp Delayed Chain Terminator[11]Strong: Coronaviridae (SARS-CoV-2, MERS-CoV), Filoviridae (Ebola), Paramyxoviridae.[8]
Favipiravir (T-705) RdRp Inhibitor / Lethal Mutagenesis[2][12]Strong: Orthomyxoviridae (Influenza), Arenaviridae, Bunyaviridae, Filoviridae, Norovirus.[10][12]
Ribavirin Multi-modal (RdRp inhibitor, etc.)Moderate: HCV (combination), RSV, some hemorrhagic fever viruses.

Quantitative Antiviral Activity Data

VirusCompoundCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Dengue Virus (DENV)3'-C-Methylcytidine Huh-711.2[1][13]>100>8.9
Foot-and-Mouth Disease Virus (FMDV)3'-C-Methylcytidine BHK-216.4[9]>100>15.6
HCoV-OC433'-C-Methylcytidine HAE>20[6]>100N/A
SARS-CoV-23'-C-Methylcytidine Vero E6>20[6]>100N/A
HCoV-OC43RemdesivirHAE0.04[6]>2.1>52
SARS-CoV-2RemdesivirVero E61.0[6]>100>100
HCoV-229ERemdesivirMRC50.071[7]>10>140
Human Norovirus (replicon)FavipiravirHuh7-G213.5>100>7.4

EC₅₀ (50% Effective Concentration): Concentration of the drug that inhibits viral activity by 50%. CC₅₀ (50% Cytotoxic Concentration): Concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI = CC₅₀/EC₅₀): A measure of the drug's therapeutic window. A higher SI is desirable.

Self-Validating Experimental Protocols

Scientific integrity demands reproducible methodologies. The following protocols are provided to allow for the independent validation of the data presented. The causality behind key steps is explained to enhance experimental understanding.

Cytotoxicity Assay (CC₅₀ Determination)

This assay is the crucial first step to establish the concentration range at which a compound is toxic to the host cells, ensuring that observed antiviral effects are not simply a result of cell death.[14]

Cytotoxicity_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_readout Readout cluster_analysis Data Analysis P1 1. Seed Cells (e.g., Vero, Huh-7) in 96-well plate P2 2. Incubate 24h for monolayer formation P1->P2 T2 4. Add compound to cells (uninfected) P2->T2 T1 3. Prepare serial dilutions of 3'-C-Methylcytidine T1->T2 T3 5. Incubate 48-72h T2->T3 R1 6. Add Viability Reagent (e.g., MTT, MTS) T3->R1 R2 7. Incubate 2-4h R1->R2 R3 8. Measure Absorbance (colorimetric change) R2->R3 A1 9. Plot Absorbance vs. Log[Concentration] R3->A1 A2 10. Calculate CC₅₀ (Non-linear regression) A1->A2

Caption: Workflow for determining the 50% cytotoxic concentration (CC₅₀).

Detailed Protocol:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero, Huh-7) in a 96-well microplate at a density that will achieve ~90% confluency after 24 hours.

  • Compound Preparation: Prepare a 2-fold serial dilution series of 3'-C-methylcytidine in an appropriate assay medium (e.g., DMEM with 2% FBS). Include a "cells only" control (no compound).

  • Treatment: Remove the growth medium from the cells and add the compound dilutions.

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

  • Viability Assessment: Add a cell viability reagent such as MTT or MTS.[15] These reagents are converted by metabolically active (i.e., living) cells into a colored formazan product.

    • Causality: The amount of color produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

  • Readout: After incubation (typically 2-4 hours), measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a non-linear regression curve.

Plaque Reduction Assay (EC₅₀ Determination)

This is the gold-standard assay for quantifying the inhibition of infectious virus particles.[16] It measures the ability of a compound to prevent the formation of "plaques," which are localized areas of cell death caused by viral infection and spread.[17][18]

Plaque_Assay_Workflow cluster_infection Infection cluster_overlay Overlay & Incubation cluster_readout Readout & Analysis P1 1. Seed cells in 6-well plate to 95-100% confluency I3 4. Infect cell monolayer with virus-compound mix P1->I3 I1 2. Prepare virus dilutions (to yield 50-100 plaques/well) I2 3. Pre-incubate virus with serial dilutions of compound I1->I2 I2->I3 I4 5. Incubate 1h for adsorption I3->I4 O1 6. Remove inoculum I4->O1 O2 7. Add semi-solid overlay (e.g., agarose, methylcellulose) containing compound O1->O2 O3 8. Incubate for 3-7 days (until plaques are visible) O2->O3 R1 9. Fix cells (e.g., formalin) O3->R1 R2 10. Stain with Crystal Violet R1->R2 R3 11. Count plaques R2->R3 R4 12. Calculate EC₅₀ R3->R4

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

Detailed Protocol:

  • Cell Seeding: Grow a confluent monolayer of susceptible cells in 6-well plates.

  • Virus-Compound Incubation: Prepare serial dilutions of 3'-C-methylcytidine. Mix each dilution with a standardized amount of virus (calculated to produce 50-100 plaques per well). Incubate this mixture for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb to the cells for 1 hour.

  • Overlay Application: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., 1% methylcellulose or agarose) containing the corresponding concentration of the test compound.

    • Causality: The semi-solid overlay restricts the spread of progeny virus to adjacent cells, ensuring that discrete, countable plaques are formed.

  • Incubation: Incubate the plates for several days until plaques are visible. The duration depends on the virus's replication kinetics.

  • Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet, which stains living cells but leaves the dead cells in the plaque unstained.

  • Calculation: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC₅₀ by plotting the percent reduction against the log of the compound concentration.

Virus Yield Reduction Assay

This powerful assay quantifies the reduction of newly produced infectious virus particles in the presence of an antiviral compound.[16][19] It is often used to confirm findings from plaque reduction assays.[19]

Detailed Protocol:

  • Infection with Compound: Seed cells in a 24- or 96-well plate. Infect the confluent monolayer with the virus at a defined multiplicity of infection (MOI) in the presence of serial dilutions of 3'-C-methylcytidine.

  • Incubation: Incubate for one full viral replication cycle (e.g., 24-48 hours).

  • Harvest: Collect the supernatant (and/or cell lysate, depending on the virus) from each well. This sample contains the progeny virus produced during the replication cycle.

  • Titration of Progeny Virus: Perform a serial dilution of the harvested samples and use these dilutions to infect fresh cell monolayers in a 96-well plate. This second step is an endpoint dilution assay (TCID₅₀) or a plaque assay to determine the virus titer in each sample.[20]

  • Calculation: The virus titer for each compound concentration is compared to the titer from the untreated virus control. The EC₅₀ is the concentration of the compound that causes a 50% reduction in the virus yield.

Conclusion and Expert Synthesis

3'-C-methylcytidine is a nucleoside analog with a well-defined mechanism of action as an RdRp chain terminator.[1][3][5] Our comparative analysis, grounded in published experimental data, validates its position as a potent and broad-spectrum inhibitor of the Flaviviridae family and other select RNA viruses like Norovirus.[1][10]

However, its antiviral spectrum is not all-encompassing. The notable lack of activity against coronaviruses stands in stark contrast to agents like Remdesivir, highlighting the subtle structural and enzymatic differences between viral polymerases that dictate inhibitor sensitivity.[6][11] Furthermore, while potent in vitro, the development of 3'-C-methylcytidine has been hampered by its low oral bioavailability, a common challenge for nucleoside analogs that often necessitates the development of prodrug strategies.[5]

For research and drug development professionals, 3'-C-methylcytidine serves as an excellent lead compound for targeting flaviviral infections and as a critical tool for probing the active site of viral RdRps. The comparative data and detailed protocols provided herein offer a robust framework for validating its spectrum and for screening novel nucleoside analogs in the ongoing search for the next generation of broad-spectrum antiviral therapies.

References

  • Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Repurposing Nucleoside Analogs for Human Coronaviruses. bioRxiv. [Link]

  • Inhibition of SARS-CoV-2 3CL protease by the anti-viral chimeric protein RetroMAD1. Scientific Reports. [Link]

  • Characterization of the activity of 2′-C-methylcytidine against dengue virus replication. ResearchGate. [Link]

  • 5-Hydroxymethyltubercidin exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2. eLife. [Link]

  • A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19. National Institutes of Health. [Link]

  • Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. National Institutes of Health. [Link]

  • Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. National Institutes of Health. [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]

  • In Vitro Antiviral Testing. Institute for Antiviral Research, Utah State University. [Link]

  • 2'-C-methylcytidine as a potent and selective inhibitor of the replication of foot-and-mouth disease virus. PubMed. [Link]

  • Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. Antiviral Research. [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]

  • Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases. National Institutes of Health. [Link]

  • Virus Yield Reduction Assay. Creative Diagnostics. [Link]

  • Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. PubMed. [Link]

  • A novel method for high-throughput screening to quantify antiviral activity against viruses that induce limited CPE. National Institutes of Health. [Link]

  • Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2'-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases. PubMed. [Link]

  • A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. PubMed. [Link]

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. J-Stage. [Link]

  • Understanding Cytotoxicity. Virology Research Services. [Link]

  • Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. National Institutes of Health. [Link]

  • Virus pre-treatment assay. ResearchGate. [Link]

Sources

A Researcher's Guide to Assessing Synergistic Antiviral Effects: The Case of 3'-C-Methylcytidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antiviral drug development, the pursuit of combination therapies is paramount. The rationale is clear: combining agents with distinct mechanisms of action can lead to synergistic effects, enhancing viral suppression, lowering effective drug concentrations, and mitigating the emergence of resistant variants. This guide provides an in-depth technical overview of assessing the synergistic potential of 3'-C-Methylcytidine (also known as 2'-C-Methylcytidine), a potent nucleoside analogue inhibitor, with other antiviral agents, focusing on Hepatitis C Virus (HCV) as a primary model.

Understanding the Core Agent: 3'-C-Methylcytidine

3'-C-Methylcytidine is a chain-terminating nucleoside analogue. Its mechanism of action hinges on its intracellular conversion to the active triphosphate form. This active metabolite then competes with natural nucleotides for incorporation into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp), such as HCV's NS5B polymerase.[1] Once incorporated, the methyl group at the 3'-C position sterically hinders the formation of the next phosphodiester bond, effectively terminating RNA chain elongation and halting viral replication. This targeted action against a viral-specific enzyme provides a high degree of selectivity.[2]

The promise of nucleoside inhibitors like 3'-C-Methylcytidine is amplified when considered as a backbone of combination therapy. Modern antiviral strategies, particularly for viruses like HCV, have shifted from monotherapy to potent cocktails of direct-acting antivirals (DAAs) that target different viral proteins.[3] Assessing the synergy of a new candidate within this paradigm is a critical step in its development.

The Scientific Rationale for Combination Therapy

The primary goal of combining antiviral agents is to achieve a therapeutic effect greater than the sum of the individual drugs—a phenomenon known as synergy. The rationale for exploring combinations with 3'-C-Methylcytidine is rooted in multi-target inhibition of the viral lifecycle.

  • Complementary Mechanisms: Combining a polymerase inhibitor (like 3'-C-Methylcytidine) with an agent targeting a different viral function, such as a protease inhibitor (disrupts viral protein processing) or an immunomodulator like interferon (stimulates the host immune response), attacks the virus on multiple fronts. This can overwhelm the virus's ability to replicate efficiently.

  • Increased Barrier to Resistance: Viruses with high mutation rates, like HCV, can rapidly develop resistance to a single antiviral agent. A combination therapy requires the virus to simultaneously acquire multiple mutations to confer resistance to all drugs in the regimen, a statistically less probable event.

  • Dose Reduction and Safety: By achieving a desired antiviral effect at lower concentrations, combination therapies can reduce the dose of individual drugs, potentially minimizing dose-dependent toxicities and improving patient tolerance.[4]

The following diagram illustrates the distinct targets within the HCV replication cycle, providing a visual rationale for combining polymerase inhibitors like 3'-C-Methylcytidine with other classes of antivirals.

HCV_Lifecycle_Targets Fig 1: HCV Replication Cycle & DAA Targets cluster_cell Hepatocyte cluster_drugs Antiviral Targets Entry Viral Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Replication->Translation New RNA for translation Assembly Virion Assembly Replication->Assembly Release Egress Assembly->Release Protease_I NS3/4A Protease Inhibitors Protease_I->Translation Inhibits Polymerase_I NS5B Polymerase Inhibitors (e.g., 3'-C-Methylcytidine) Polymerase_I->Replication Inhibits NS5A_I NS5A Inhibitors NS5A_I->Replication Inhibits NS5A_I->Assembly Inhibits

Caption: HCV Replication Cycle and Targets for Direct-Acting Antivirals (DAAs).

Quantitative Assessment of Synergy: The Chou-Talalay Method

To move beyond qualitative descriptions, a robust quantitative framework is essential. The Chou-Talalay method is the gold standard for determining drug interactions.[5] It is based on the median-effect principle and allows for the calculation of a Combination Index (CI).[6][7]

The CI value provides a quantitative definition of the interaction:

  • CI < 1: Synergy (the observed effect is greater than the expected additive effect)

  • CI = 1: Additive Effect (the observed effect is equal to the expected additive effect)

  • CI > 1: Antagonism (the observed effect is less than the expected additive effect)

This method is implemented through a standardized experimental workflow, most commonly the checkerboard assay.

Experimental Workflow: The Checkerboard Assay

The checkerboard assay is a microtiter plate-based method that systematically evaluates drug combinations across a range of concentrations.[8][9] The following diagram and protocol outline a self-validating system for assessing the synergy between 3'-C-Methylcytidine and a partner antiviral using an HCV replicon system.

Checkerboard_Workflow Fig 2: Experimental Workflow for Synergy Assessment cluster_prep Day 1-2: Preparation cluster_assay Day 3: Assay Setup cluster_incubation Day 4-7: Incubation cluster_readout Day 8: Data Acquisition cluster_analysis Day 9: Data Analysis A1 Culture Huh-7 cells harboring HCV replicon B1 Seed replicon cells into 96-well plates A1->B1 A2 Prepare serial dilutions of Drug A (3'-C-MeC) & Drug B (Partner Antiviral) B2 Add drug dilutions in a 'checkerboard' matrix A2->B2 B1->B2 C1 Incubate plates for 72-96h to allow for drug action and viral replication B2->C1 D1 Extract total cellular RNA C1->D1 D2 Quantify HCV RNA levels via qRT-PCR D1->D2 E1 Calculate % inhibition for each drug combination D2->E1 E2 Determine EC50, EC75, EC90 values for single agents and combinations E1->E2 E3 Calculate Combination Index (CI) using Chou-Talalay method E2->E3

Caption: Workflow for assessing antiviral synergy using a checkerboard assay.

Detailed Protocol: Checkerboard Synergy Assay with HCV Replicon Cells

This protocol is designed for Huh-7 cells harboring a subgenomic HCV replicon, a widely used and validated system for studying HCV replication and screening antiviral compounds.[4]

1. Cell Culture and Seeding:

  • Culture Huh-7 cells containing the HCV replicon (e.g., Clone B) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selective pressure.
  • One day prior to the assay, seed the replicon cells into 96-well plates at a density that ensures they remain in the logarithmic growth phase throughout the experiment (e.g., 5,000 cells/well).[10]

2. Drug Preparation and Plate Setup:

  • Prepare stock solutions of 3'-C-Methylcytidine and the partner antiviral(s) in DMSO.
  • Perform serial dilutions of each drug. For an 8x8 matrix, prepare 8 concentrations for each drug, typically starting from 4-5 times the known EC50 value.
  • Dispense Drug A (3'-C-Methylcytidine) dilutions horizontally across the plate and Drug B dilutions vertically. This creates a matrix where each well contains a unique combination of drug concentrations.[8] Include rows/columns with single agents only and wells with no drug (vehicle control).

3. Dosing and Incubation:

  • Add the prepared drug combinations to the seeded cells. The final DMSO concentration should be kept constant and low (<0.5%) across all wells.
  • Incubate the plates for 72 hours at 37°C with 5% CO2.

4. Quantifying HCV Replication:

  • After incubation, carefully wash the cells with PBS.
  • Extract total cellular RNA from each well using a validated kit.
  • Perform a one-step multiplex quantitative real-time PCR (qRT-PCR) to measure the levels of HCV replicon RNA.[7] A housekeeping gene (e.g., GAPDH or ribosomal RNA) should be amplified simultaneously to normalize for cell number variations.

5. Data Analysis and CI Calculation:

  • Normalize the HCV RNA levels to the housekeeping gene.
  • Calculate the percentage of replication inhibition for each well relative to the vehicle-only control wells.
  • Using specialized software like CalcuSyn or CompuSyn, input the dose-response data for the single agents and their combinations.[6][7]
  • The software will generate Combination Index (CI) values at different effect levels (e.g., CI at 50%, 75%, and 90% inhibition). It will also calculate a weighted average CI (CIwt) to provide a single value representing the overall interaction.[7]

Performance Data: 3'-C-Methylcytidine in Combination

Experimental data from studies using the HCV replicon system provide clear evidence of the synergistic potential of 3'-C-Methylcytidine.

Combination with Interferon-α2b and Ribavirin

Studies have shown that combining 3'-C-Methylcytidine with interferon-α2b (IFN-α2b) results in strong synergistic inhibition of HCV replication. The addition of ribavirin (RBV) in a triple combination can also produce synergy, although the interaction with RBV can be complex.[7]

CombinationRatioWeighted Average CI (CIwt)Interaction
3'-C-MeC + IFN-α2bAll< 1.0Synergy
3'-C-MeC + IFN-α2b + RBV1:1:10.5Synergy
2'-F-C-MeC* + IFN-α2b + RBV1:1:10.8Synergy
Data for a related analogue, 2′-F-C-MeC, is included for comparison. A CIwt < 1 indicates synergy. Data sourced from McBrayer et al., 2008.[7]

These results highlight a powerful tripartite interaction where a direct-acting polymerase inhibitor, an immunomodulatory agent, and a broad-spectrum nucleoside analogue work together to suppress the virus.[7]

Combination with Other Nucleoside Polymerase Inhibitors

When 3'-C-Methylcytidine was combined with another nucleoside polymerase inhibitor, sofosbuvir, the interaction was found to be additive or nearly additive.[11]

CombinationCI Range at 50-95% InhibitionInteraction
3'-C-MeC + Sofosbuvir0.83 – 0.95Additive to slight synergy
Data sourced from Gane et al., 2017.[11]

Causality: This additive effect is mechanistically logical. Since both drugs are nucleoside inhibitors targeting the same active site of the NS5B polymerase, they are essentially competing for the same function. The resulting effect is what would be expected from the sum of their individual actions rather than a synergistic enhancement.[11]

An Important Counterpoint: Antagonism

It is crucial to recognize that not all antiviral combinations are beneficial. An important example is the combination of 3'-C-Methylcytidine (2CMC) and ribavirin for the treatment of Hepatitis E Virus (HEV). Studies have demonstrated that this combination results in an antagonistic effect, where the efficacy of the combination is less than that of the individual drugs.[12] Furthermore, some studies have reported antagonism between 3'-C-Methylcytidine and ribavirin against HCV in specific cell lines (Huh-6), while others using different cell lines (Huh-7) found synergy.[7]

Causality: This highlights the critical importance of the experimental system. The discrepancy may arise from differences in cellular metabolism or the off-target effects of ribavirin, which can be more pronounced in certain cell types. This underscores the necessity of empirical testing and validation for every new combination and viral target.

Conclusion for the Research Professional

The assessment of synergistic effects is a cornerstone of modern antiviral development. 3'-C-Methylcytidine serves as an excellent case study, demonstrating strong synergistic potential when combined with agents that have complementary mechanisms of action, such as interferon. Conversely, its interaction with agents of a similar class, like sofosbuvir, tends to be additive, and its combination with ribavirin can be either synergistic or antagonistic depending on the specific virus and cellular context.

This guide provides a robust framework, from scientific rationale to detailed experimental protocol, for objectively comparing and quantifying these crucial interactions. By employing a self-validating system like the checkerboard assay coupled with Chou-Talalay analysis, researchers can generate the reliable, quantitative data needed to advance promising antiviral combinations toward clinical application.

References

  • Synergy of entry inhibitors with direct-acting antivirals uncovers novel combinations for prevention and treatment of hepatitis C. Gut. Available at: [Link]

  • What are NS5B polymerase inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • McBrayer, T. R., et al. (2008). Combinations of 2′-C-methylcytidine analogues with interferon-α2b and triple combination with ribavirin in the hepatitis C virus replicon system. Antiviral Therapy. Available at: [Link]

  • Lee, J. C., et al. (2015). Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. Antiviral Research. Available at: [Link]

  • Iwamoto, T., et al. (2020). Required concentration index quantifies effective drug combinations against hepatitis C virus infection. bioRxiv. Available at: [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. Available at: [Link]

  • Wang, W., et al. (2017). Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin. Archives of Virology. Available at: [Link]

  • Synergy of entry inhibitors with direct-acting antivirals uncovers novel combinations for prevention and treatment of hepatitis C. Gut. Available at: [Link]

  • Gane, E. J., et al. (2017). Evaluation of antiviral drug synergy in an infectious HCV system. Antiviral Research. Available at: [Link]

  • Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate. Nucleic Acids Research. Available at: [Link]

  • Required concentration index quantifies effective drug combinations against hepatitis C virus infection. bioRxiv. Available at: [Link]

  • Wei, Y., et al. (2016). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS ONE. Available at: [Link]

  • TRIPLE COMBINATION OF ANTI-HEPATITIS B VIRUS DRUGS DEMONSTRATES SYNERGISTIC ACTIVITY IN VITRO. Aligos Therapeutics. Available at: [Link]

  • Development of a Flow Cytometry Live Cell Assay for the Screening of Inhibitors of Hepatitis C Virus (HCV) Replication. Current Pharmaceutical Design. Available at: [Link]

  • Comedications and potential drug-drug interactions with direct-acting antivirals in hepatitis C patients on hemodialysis. Clinical and Molecular Hepatology. Available at: [Link]

  • HCV NS5B polymerase inhibitors. Clinics in Liver Disease. Available at: [Link]

  • Current therapy for chronic hepatitis C: The role of direct-acting antivirals. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Potential Antiviral Action of Alkaloids. Molecules. Available at: [Link]

  • The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. CLYTE. Available at: [Link]

  • A Protocol for Analyzing Hepatitis C Virus Replication. Journal of Visualized Experiments. Available at: [Link]

  • NS5B polymerase inhibitors in phase II clinical trials for HCV infection. Semantic Scholar. Available at: [Link]

  • How to calculate Combination Index (CI) for drug-drug interaction?. ResearchGate. Available at: [Link]

  • HCV Replicon Systems. In Hepatitis C Viruses: Genomes and Molecular Biology. Available at: [Link]

  • Efficient Suppression of Hepatitis C Virus Replication by Combination Treatment with miR-122 Antagonism and Direct-acting Antivirals in Cell Culture Systems. Scientific Reports. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.